9-Aminoanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
anthracen-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNICELDCMPPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228526 | |
| Record name | 9-Anthramine | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-03-3 | |
| Record name | 9-Aminoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Anthramine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminoanthracene | |
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| Record name | 9-Anthramine | |
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| Record name | 9-Aminoanthracene | |
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| Record name | 9-ANTHRAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3EA4FE3SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and purification of 9-Aminoanthracene for laboratory use
An In-depth Technical Guide to the Synthesis and Purification of 9-Aminoanthracene for Laboratory Use
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, a fluorescent compound with applications as a probe in biochemical assays and in the development of organic electronics.[1] The primary synthetic route detailed involves a two-step process starting from anthracene, proceeding through the intermediate 9-nitroanthracene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Synthesis of this compound
The most common and well-documented laboratory synthesis of this compound (9-AA) is achieved through the reduction of 9-nitroanthracene.[2][3][4] The precursor, 9-nitroanthracene, is synthesized by the nitration of anthracene.[4][5][6]
Step 1: Synthesis of 9-Nitroanthracene from Anthracene
The initial step involves the nitration of anthracene using nitric acid in a glacial acetic acid solvent. The reaction proceeds via an intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene, which is then treated with a base to yield 9-nitroanthracene.[4][5][6]
Step 2: Synthesis of this compound from 9-Nitroanthracene
The subsequent step is the reduction of the nitro group of 9-nitroanthracene to an amino group. This transformation is effectively carried out using a slurry of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) and acetic acid under thermal conditions.[2][3][4]
Experimental Protocols
Protocol 2.1: Synthesis of 9-Nitroanthracene
This protocol is adapted from established literature procedures.[4][5][6]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, suspend finely powdered anthracene (e.g., 0.112 mole) in glacial acetic acid (e.g., 80 mL).[5][6]
-
Nitration: Immerse the flask in a water bath to maintain a temperature of 20–25°C. Slowly add concentrated nitric acid (e.g., 0.126 mole) dropwise with vigorous stirring, ensuring the temperature does not exceed 30°C.[5][6]
-
Stirring: After the addition is complete (approximately 15-20 minutes), continue stirring until a clear solution is obtained (around 30 minutes), and then stir for an additional 30 minutes.[5]
-
Precipitation: Filter the solution to remove any unreacted anthracene. To the filtrate, slowly add a mixture of concentrated hydrochloric acid (e.g., 50 mL) and glacial acetic acid (e.g., 50 mL) with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[4][5][6]
-
Isolation of Intermediate: Collect the precipitate by suction filtration, wash it with glacial acetic acid and then with water until the washings are neutral.[4][5][6]
-
Elimination: Treat the filtered solid with a warm (60–70°C) 10% sodium hydroxide solution (e.g., 200 mL).[4][5]
-
Final Product Isolation: Filter the resulting crude orange 9-nitroanthracene, wash thoroughly with warm water until neutral, and air-dry.[5][6]
-
Recrystallization: Recrystallize the crude product from glacial acetic acid to obtain bright orange-yellow needles.[5][6]
Protocol 2.2: Synthesis of this compound
This protocol is based on the reduction of 9-nitroanthracene.[2][3][4]
-
Reaction Setup: Suspend 9-nitroanthracene (e.g., 32.50 mmol) in glacial acetic acid (e.g., 145 mL) in a round-bottom flask.[4]
-
Heating: Heat the suspension to 70–80°C for approximately 1.5 hours to obtain a clear solution.[4]
-
Reduction: To the hot solution, add a slurry of tin(II) chloride (SnCl₂, e.g., 163.20 mmol) in concentrated hydrochloric acid (e.g., 110 mL) via a dropping funnel. A yellow precipitate will form.[4]
-
Reaction Completion: Stir the resulting mixture at 80°C for an additional 30 minutes.[4]
-
Work-up: Cool the mixture to room temperature and filter the precipitate. Wash the solid with concentrated HCl.[4]
-
Basification: Treat the filtered solid with a 5% sodium hydroxide solution with stirring for 15 minutes.[4]
-
Isolation: Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum at 50°C to yield this compound as a yellow powder.[4]
Purification of this compound
The primary method for purifying crude this compound is recrystallization.[7] Due to the compound's tendency to undergo auto-oxidation or dimerization, especially in solution and upon exposure to light, proper solvent selection and handling are crucial.[2][3] Methanol has been noted to sometimes lead to the formation of a dimer upon recrystallization attempts, particularly under UV light or sunlight.[2][3] Therefore, careful selection of solvents and exclusion of light are recommended.
Protocol 3.1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system. This compound is soluble in organic solvents like ethanol and acetone, but has limited solubility in water.[1] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.[8]
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
The following tables summarize the quantitative data reported in the literature for the synthesis of this compound and its precursor.
Table 1: Synthesis and Properties of 9-Nitroanthracene
| Parameter | Value | Reference |
| Starting Material | Anthracene | [4][5][6] |
| Yield | 60–68% | [5][6] |
| Melting Point | 145–146 °C | [5][6] |
| Appearance | Bright orange-yellow needles | [5][6] |
Table 2: Synthesis and Properties of this compound
| Parameter | Value | Reference |
| Starting Material | 9-Nitroanthracene | [2][3][4] |
| Yield | 69% - 87% | [2][3][4] |
| Purity | >99% | [2][3] |
| Melting Point | 150–154 °C | [2] |
| Appearance | Yellow powder/solid | [2][4] |
| Molecular Formula | C₁₄H₁₁N | [1][9] |
| Molecular Weight | 193.24 g/mol | [9] |
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: Comparison with the literature value (150–154 °C).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure.[2]
-
Fluorescence Spectroscopy: this compound is known for its green fluorescence emission.[2][3] In methanol, it exhibits an absorption maximum (λ_max) at 420 nm.[2][3]
Safety and Handling
-
This compound may cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The synthesis involves the use of concentrated acids (nitric, hydrochloric) and other hazardous chemicals. All procedures should be carried out in a well-ventilated fume hood.
-
Due to its sensitivity to light and oxygen, this compound should be stored in a dark, cool place, preferably under an inert atmosphere to prevent degradation.[2][3] The solid-state fluorescence can be maintained for longer periods in the presence of an acid, which forms the more stable 9-anthrylammonium salt.[2][3]
References
- 1. CAS 779-03-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arpgweb.com [arpgweb.com]
- 5. Synthesis of 9-Nitroanthracene - Chempedia - LookChem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How To [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. This compound | C14H11N | CID 13069 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of 9-Aminoanthracene in Varied Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the photophysical characteristics of 9-Aminoanthracene (9-AA), a fluorescent probe with significant potential in bioimaging and chemical sensing.[1] The behavior of its excited states is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. Understanding these solvent-dependent properties is critical for optimizing its use in various applications. This document details the quantitative photophysical data in different solvents, outlines the experimental protocols for their measurement, and visualizes the underlying photophysical processes.
Quantitative Photophysical Data
The absorption and emission characteristics of this compound are strongly modulated by solvent polarity. In nonpolar solvents, the molecule exhibits properties typical of a locally excited (LE) state. As solvent polarity increases, an intramolecular charge transfer (ICT) state becomes more stabilized, leading to a significant red-shift in the emission spectrum and changes in the fluorescence quantum yield.[2][3]
A summary of key photophysical parameters for this compound in select solvents is presented below.
| Solvent | Polarity Index (Reichardt's ET(30)) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm-1] | Fluorescence Quantum Yield (Φf) |
| Methanol (MeOH) | 55.4 | 420[1][4] | 510[1] | 4358 | 0.19[1] |
| Dimethyl Sulfoxide (DMSO) | 45.1 | ~420[1][4] | N/A | N/A | N/A |
| Acetonitrile (CH3CN) | 45.6 | ~420[1][4] | N/A | N/A | N/A |
| Solid State (on Silica) | N/A | 420 (Excitation)[1][4] | 507[1][4] | 4201 | N/A |
Key Photophysical Phenomena and Pathways
The photophysics of this compound are governed by the interplay between its structure and its environment. Upon excitation, the molecule can relax through several competing pathways, including fluorescence, non-radiative decay, and photochemical reactions.
The amino group at the 9-position of the anthracene core acts as an electron donor. Upon photoexcitation, an electron can be transferred from the amino group to the electron-accepting anthracene ring system. This forms an excited state with significant charge separation, known as an Intramolecular Charge Transfer (ICT) state.[2] Polar solvents stabilize this charge-separated state more effectively than the less polar ground state, lowering its energy. This stabilization results in a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases.
Caption: Influence of solvent polarity on this compound excited states.
The fluorescence of this compound is susceptible to quenching through photochemical reactions, primarily oxidation and photodimerization.[1][5]
-
Oxidation: In the presence of oxygen, 9-AA can be oxidized to the non-fluorescent anthraquinone monoimine (AQNH).[1][5][6] This process can occur under dark conditions but is often accelerated by light.
-
Photodimerization: Under UV irradiation (e.g., 365 nm), 9-AA can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer.[1][4] This reaction is often faster than oxidation, especially in degassed solutions.[1][5]
The green fluorescence can be preserved by creating hypoxic (low oxygen) conditions or by protonation of the amino group with an acid, which shifts the equilibrium away from the reactive free amine form.[1][4][5][6]
Caption: Competing deactivation pathways for excited this compound.
Experimental Protocols
Accurate determination of photophysical parameters requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.
-
Solvent Preparation: Use spectroscopic grade solvents to minimize interference from impurities.[7]
-
Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the chosen solvent. From this, prepare a dilute working solution (e.g., 1-10 µM) such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).
-
Replace the blank with the sample cuvette containing the 9-AA solution.
-
Scan a suitable wavelength range (e.g., 250-500 nm) to record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Solution Preparation: Prepare a series of solutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[8][9]
-
Instrumentation Setup:
-
Measurement:
-
Record the fluorescence emission spectrum of a solvent blank and subtract it from the sample spectra.
-
Record the emission spectrum for each sample solution over a relevant range (e.g., 430-700 nm).
-
Identify the wavelength of maximum emission intensity (λem).
-
The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[8][10][11]
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to 9-AA (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Data Acquisition:
-
Prepare a series of dilutions for both the 9-AA sample and the standard, ensuring their absorbances at the excitation wavelength are below 0.1.[8]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Under identical instrument settings (λex, slit widths), record the corrected fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.[8][9]
-
Determine the slope (Gradient) of each line through linear regression.
-
Calculate the quantum yield of the sample (Φx) using the following equation:[9] Φx = Φstd * (Gradx / Gradstd) * (ηx2 / ηstd2) Where: Φ is the quantum yield, Grad is the gradient from the plot, η is the refractive index of the solvent, and the subscripts x and std refer to the sample and the standard, respectively.
-
Caption: General workflow for photophysical characterization of this compound.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the photophysics of 9-amino-10-cyanoanthracene: probing its dual absorption and emission behavior - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Maintaining of the Green Fluorescence Emission of 9âAminoanthracene for Bioimaging Applications - ACS Omega - Figshare [acs.figshare.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Absorption and Emission Spectra of 9-Aminoanthracene
This technical guide provides a comprehensive analysis of the absorption and emission spectra of 9-aminoanthracene (9AA), a versatile fluorescent probe with significant applications in bioimaging and chemical sensing.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering detailed photophysical data, experimental protocols, and an examination of the factors influencing its spectral properties.
Photophysical Properties of this compound
This compound is known for its characteristic green fluorescence.[1][2] Its spectral properties, including absorption and emission maxima, are sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity makes it a valuable tool for probing local environments in various systems.
Absorption and Emission Data
The photophysical characteristics of 9AA and its protonated form, 9-anthrylammonium chloride (9AAH⁺·Cl⁻), have been documented in various solvents. The data highlights the influence of solvent polarity on the absorption (λ_abs) and emission (λ_em) maxima, as well as the fluorescence quantum yield (Φ).
| Compound | Solvent | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) | Quantum Yield (Φ) |
| This compound (9AA) | Methanol (MeOH) | 420 | 510 | 19% |
| This compound (9AA) | Dimethyl Sulfoxide (DMSO) | ~420 | - | - |
| This compound (9AA) | Acetonitrile (CH₃CN) | ~420 | - | - |
| 9AAH⁺·Cl⁻ | Methanol (MeOH) | - | ~510 | 20% |
| This compound (9AA) | Solid (Silica Gel) | 420 (Excitation) | 507, 510 | - |
Data sourced from[1][2][3]. Note: The absorption maxima in DMSO and CH₃CN are reported as similar to that in MeOH.[1][2][3] The emission of 9AAH⁺·Cl⁻ in solution is attributed to its equilibrium with 9AA.[2]
Factors Influencing Spectral Stability
The utility of 9AA as a fluorescent probe is critically affected by its stability. Two primary processes, auto-oxidation and photodimerization, can lead to a loss of fluorescence.[1][2][3]
-
Auto-oxidation : In the presence of oxygen, particularly under dark conditions, 9AA oxidizes to the non-fluorescent anthraquinone monoimine (AQNH).[1][2][3] This process is dependent on the solvent and the concentration of dissolved oxygen.[1]
-
Photodimerization : Upon exposure to UV light (e.g., 365 nm), 9AA can undergo a [4+4] cycloaddition to form a non-fluorescent dimer.[1][2][3] This reaction is often faster than oxidation, especially in degassed solutions.[1][2]
Interestingly, the green fluorescence of 9AA can be maintained and stabilized under acidic conditions or in hypoxic environments.[1][2] In the presence of an acid like lauric acid, an equilibrium is established with the more stable protonated form (9AAH⁺), which helps preserve the fluorescence even when exposed to air.[1][2][3]
Experimental Protocols
Accurate and reproducible spectral analysis of this compound requires standardized experimental procedures. The following sections detail the methodologies for sample preparation and spectral measurements.
Sample Preparation for Solution-Phase Measurements
-
Stock Solution : Prepare a primary stock solution (e.g., 100 µM) by accurately weighing the this compound solid and dissolving it in a high-purity solvent (e.g., cyclohexane, methanol) within a volumetric flask.[4]
-
Working Solutions : Create a series of dilutions from the stock solution. For quantitative measurements like quantum yield, it is crucial to prepare solutions with absorbance values below 0.1 at the excitation wavelength to prevent inner filter effects.[4][5]
-
Degassing : For measurements sensitive to quenching, such as fluorescence lifetime, degas the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[5] A solution of 9AA in CDCl₃ bubbled with nitrogen can maintain its fluorescence for over three days.[2]
Absorption and Emission Spectroscopy
The general workflow involves using a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission studies.
Procedure:
-
Absorption Measurement :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline using the pure solvent in both the sample and reference cuvettes.
-
Measure the absorption spectrum of the 9AA solution to identify the absorption maximum (λ_abs).
-
-
Emission Measurement :
Relative Fluorescence Quantum Yield Determination
The quantum yield (Φ) is determined by comparing the fluorescence of the sample to a standard with a known quantum yield (e.g., quinine sulfate or anthracene).[4][6][7]
Equation for Calculation : The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
n is the refractive index of the solvent used for the sample and standard.[6]
Solid-State Fluorescence Measurement
9AA's fluorescence can also be measured in the solid state, for example, on a Thin-Layer Chromatography (TLC) plate coated with silica gel.[1][3]
Procedure :
-
Sample Application : Spot a solution of 9AA onto the TLC plate and allow the solvent to evaporate.[1][3]
-
Measurement :
-
Timing : Due to rapid auto-oxidation in the ambient atmosphere, it is critical to record the fluorescence emission within the first few minutes of sample preparation.[1][3] The fluorescence intensity has been noted to decrease significantly after 15 minutes.[1][3]
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Determining the Quantum Yield of 9-Aminoanthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 9-aminoanthracene (9AA). It is designed to equip researchers, particularly those in drug development and materials science, with the necessary knowledge to accurately perform these measurements. This document outlines both absolute and relative methods for quantum yield determination, with a detailed protocol for the widely used relative method. Additionally, it addresses the photostability of 9AA, a critical consideration for its application as a fluorescent probe. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, a desirable characteristic for fluorescent probes and labels used in various scientific and biomedical applications. For a compound like this compound, which exhibits green fluorescence, an accurate determination of its quantum yield is crucial for its potential use in bioimaging and as a sensor.
Photophysical Properties of this compound
This compound is an aromatic hydrocarbon that displays distinct absorption and emission characteristics. Understanding these properties is the first step in designing a quantum yield determination experiment.
| Property | Value | Solvent |
| Absorption Maximum (λ_abs) | 420 nm | Methanol |
| Emission Maximum (λ_em) | 510 nm | Methanol |
| Reported Quantum Yield (Φ) | 19% (0.19) | Methanol |
Table 1: Photophysical properties of this compound in Methanol.
Methodologies for Quantum Yield Determination
There are two primary methods for determining the fluorescence quantum yield of a compound: the absolute method and the relative method.
Absolute Method
The absolute method directly measures the ratio of emitted to absorbed photons using specialized instrumentation, typically a spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all the light emitted from the sample over the entire 360-degree space. While this method is the most accurate, it requires a dedicated and calibrated setup, such as the Hamamatsu Photonics C9920-02 absolute photoluminescence quantum yield measurement system.
Relative Method
The relative method, also known as the comparative method, is more commonly employed due to its accessibility. This technique involves comparing the fluorescence intensity of the sample of interest (9AA) to that of a well-characterized fluorescence standard with a known quantum yield. The choice of the standard is critical and should ideally have absorption and emission spectra that overlap with the sample.
Detailed Experimental Protocol: Relative Quantum Yield Determination of this compound
This section provides a step-by-step guide for determining the quantum yield of this compound using the relative method with anthracene as a reference standard. Anthracene is a suitable standard due to its well-characterized quantum yield and spectral properties that are in a similar region to 9AA.
Materials and Instrumentation
-
This compound (9AA)
-
Anthracene (Reference Standard, Quantum Yield in Ethanol = 0.27)[1][2]
-
Ethanol (Spectroscopic Grade)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of both this compound and anthracene in spectroscopic grade ethanol at a concentration of 1 x 10⁻⁴ M.
-
Working Solutions: Prepare a series of dilutions from the stock solutions for both 9AA and anthracene, with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]
Experimental Measurements
-
Absorption Spectra: Record the UV-Vis absorption spectra of all working solutions of 9AA and anthracene. Determine the absorbance at the chosen excitation wavelength. An excitation wavelength of 365 nm is suitable for both compounds.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all working solutions. The excitation wavelength should be the same as that used for the absorbance measurements (365 nm). The emission range should cover the entire fluorescence spectrum of both compounds (e.g., 380 nm to 650 nm).
Data Analysis
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard (Anthracene in ethanol = 0.27)
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent (for the same solvent, this term cancels out)
To improve accuracy, a graphical method is recommended. Plot the integrated fluorescence intensity versus the absorbance for both the 9AA and anthracene series of solutions. The plots should be linear and pass through the origin. The slopes of these lines (Gradient_sample and Gradient_std) are then used in the following equation:
Φ_sample = Φ_std * (Gradient_sample / Gradient_std) * (n_sample² / n_std²)
Data Presentation
| Compound | Solvent | Excitation Wavelength (nm) | Absorption Max (nm) | Emission Max (nm) | Known Quantum Yield (Φ) |
| This compound | Ethanol | 365 | ~400 | ~500 | To be determined |
| Anthracene (Standard) | Ethanol | 365 | 356, 375 | 385, 408, 430 | 0.27[1][2] |
Table 2: Spectroscopic data for this compound and the reference standard, Anthracene, in Ethanol.
Mandatory Visualizations
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for the relative determination of fluorescence quantum yield.
Photodegradation Pathways of this compound
This compound is susceptible to photodegradation, primarily through two pathways: auto-oxidation and photodimerization. This is an important consideration for its use as a fluorescent probe, as it can lead to a decrease in fluorescence intensity over time.
Caption: Simplified photodegradation pathways of this compound.
Conclusion
The accurate determination of the fluorescence quantum yield of this compound is essential for its reliable application in research and development. This guide has provided a detailed protocol for the relative quantum yield measurement, a widely accessible and robust method. By following the outlined procedures and considering the photostability of the molecule, researchers can obtain high-quality, reproducible data. The provided tables and diagrams serve as quick references to facilitate the experimental design and data interpretation process.
References
Solvatochromic Effects on 9-Aminoanthracene Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic effects on the fluorescence of 9-aminoanthracene (9AA). This compound, a fluorescent probe, exhibits significant changes in its photophysical properties in response to the polarity of its solvent environment. This phenomenon, known as solvatochromism, is of critical interest for applications in chemical sensing, biological imaging, and as a tool in drug development to probe molecular interactions and microenvironments.
Core Principles: The Role of Intramolecular Charge Transfer
The solvatochromic behavior of this compound is primarily governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.[1][2][3][4] In the ground state, the amino group is largely planar with the anthracene ring. Upon absorption of a photon, an electron is promoted to an excited state. In polar solvents, the molecule can then undergo a conformational change where the amino group twists relative to the aromatic ring. This twisting leads to a decoupling of the π-systems of the donor (amino group) and the acceptor (anthracene ring), resulting in a highly polar, charge-separated TICT state.[4]
This TICT state is stabilized by polar solvent molecules, which leads to a lower energy level for the excited state. As the polarity of the solvent increases, the stabilization of the TICT state becomes more pronounced, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. Conversely, in nonpolar solvents, the formation of the TICT state is less favorable, and fluorescence occurs from a locally excited (LE) state at shorter wavelengths. The interplay between the LE and TICT states is highly sensitive to the solvent environment, making this compound a valuable probe of solvent polarity.
Quantitative Photophysical Data
The photophysical properties of this compound are markedly influenced by the solvent. Key parameters such as absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (Φf) show distinct trends with varying solvent polarity.
| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) |
| Methanol | 420 | 510 | 0.19 |
| DMSO | Similar to Methanol | - | - |
| Acetonitrile | Similar to Methanol | - | - |
Experimental Protocols
The following protocols outline the key experiments for characterizing the solvatochromic effects on this compound fluorescence.
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble (e.g., spectroscopic grade methanol or acetonitrile). Protect the solution from light to prevent photodegradation.
-
Working Solutions: From the stock solution, prepare dilute working solutions in a range of solvents with varying polarities. The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.
Absorption and Emission Spectroscopy
-
Objective: To determine the absorption and fluorescence emission maxima of this compound in different solvents.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Procedure:
-
Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-500 nm). The wavelength of maximum absorbance (λabs) is determined.
-
Using the spectrofluorometer, excite the sample at its λabs.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450-700 nm). The wavelength of maximum fluorescence intensity (λem) is determined.
-
The Stokes shift, a measure of the energy difference between absorption and emission, can be calculated for each solvent.
-
Fluorescence Quantum Yield Determination
-
Objective: To measure the efficiency of the fluorescence process in different solvents.
-
Methodology: The relative quantum yield is a commonly used method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Procedure:
-
Select a suitable fluorescence standard with an emission range that overlaps with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of dilutions of both the this compound sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the values are below 0.1.
-
Record the fluorescence emission spectrum for each solution and integrate the area under the curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of the resulting linear plots are determined.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (slopesample / slopestandard) × (ηsample² / ηstandard²) where Φ is the quantum yield and η is the refractive index of the solvent.
-
Visualizing Solvatochromic Effects
Diagrams are essential for visualizing the complex relationships in solvatochromic phenomena.
The Lippert-Mataga plot is a powerful tool to quantify the solvatochromic effect. It relates the Stokes shift of a fluorophore to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant and refractive index. For a fluorophore exhibiting significant intramolecular charge transfer, a linear relationship is expected between the Stokes shift and the solvent polarity function. The slope of this plot is proportional to the square of the difference in the dipole moments between the excited and ground states, providing quantitative insight into the charge redistribution upon excitation. For this compound, a positive slope in the Lippert-Mataga plot is anticipated, confirming the increase in dipole moment in the excited state, consistent with the formation of the TICT state.
Conclusion
The solvatochromic properties of this compound make it a highly sensitive probe for investigating molecular environments. Understanding the underlying principles of its fluorescence response to solvent polarity, particularly the role of the Twisted Intramolecular Charge Transfer state, is crucial for its effective application in research and development. The experimental protocols and data presented in this guide provide a foundation for the characterization and utilization of this compound and similar fluorescent probes in a variety of scientific disciplines.
References
- 1. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]
- 2. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond [mdpi.com]
- 3. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
9-Aminoanthracene CAS number and molecular weight
An In-Depth Technical Guide to 9-Aminoanthracene for Researchers and Drug Development Professionals
Introduction
This compound is an aromatic organic compound with the chemical formula C₁₄H₁₁N. Structurally, it consists of an anthracene core with an amino group substituted at the 9-position. This compound is of significant interest to researchers in chemistry, materials science, and biomedicine due to its distinct fluorescent properties. It typically appears as a solid at room temperature and is soluble in various organic solvents.[1] Its primary application lies in its use as a fluorescent probe and for bioimaging, owing to its ability to emit green fluorescence.[2][3] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, experimental protocols, and key applications relevant to scientific research and development.
Chemical and Physical Properties
This compound is characterized by a range of physicochemical properties that are crucial for its application, particularly in fluorescence-based assays and organic electronics.[1]
| Property | Value | Reference(s) |
| CAS Number | 779-03-3 | [2][3] |
| Molecular Formula | C₁₄H₁₁N | [2][3] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| Appearance | Yellow to brown to dark green powder/crystal | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | [1] |
| Fluorescence Emission | Green | [2][3] |
| Absorption Maximum (λₘₐₓ) | 420 nm (in Methanol) | [2][3] |
| Emission Maximum (λₑₘ) | 510 nm (in Methanol) | [2] |
| Fluorescence Quantum Yield | 19% (in Methanol) | [2] |
Synthesis and Chemical Reactions
The synthesis of this compound is most commonly achieved through the reduction of 9-nitroanthracene. The compound's amino group allows for further chemical modifications and reactions.
Synthesis of this compound
A standard laboratory procedure for the synthesis of this compound involves the reduction of 9-nitroanthracene using a slurry of tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl) in acetic acid under thermal conditions.[2][4] This method has been reported to yield the product with high purity (>99%) and a yield of approximately 69%.[2]
Caption: Synthesis of this compound via reduction of 9-nitroanthracene.
Key Chemical Reactions: Oxidation and Dimerization
This compound is susceptible to auto-oxidation, particularly in the presence of oxygen, which leads to the formation of the non-fluorescent anthraquinone monoimine (AQNH).[2][3] Additionally, under UV irradiation (e.g., at 365 nm), it can undergo a [4+4] cycloaddition to form a dimer.[2][3] These two competing reactions are critical to consider when using this compound as a fluorescent probe, as they can lead to the quenching of its fluorescence.
Caption: Competing oxidation and dimerization pathways of this compound.
Experimental Protocols
Detailed methodologies are essential for the effective use of this compound in a research setting.
Synthesis of 9-Anthrylammonium Chloride (9AAH⁺·Cl⁻)
The protonated form of this compound can be synthesized to improve its stability, particularly against oxidation.
Methodology:
-
Dissolve 193 mg (1.00 mmol) of this compound in 16 mL of chloroform (CHCl₃) in a 100 mL round-bottom flask.[2]
-
Stir the solution at 0°C for 10 minutes.[2]
-
Add 1.0 mL of concentrated HCl (12.0 mmol) to the solution at 0°C over 2 minutes.[2]
-
Stir the resulting suspension for an additional 10 minutes.[2]
-
Filter the pale red solid using a glass filter, washing sequentially with concentrated HCl (2 x 6 mL) and CHCl₃ (2 x 5 mL) until the filtrate is colorless.[2]
-
Wash the final solid with an additional 2 mL of concentrated HCl to yield 9-anthrylammonium chloride.[2]
Protocol for Bioimaging and Staining
This compound can be used as a fluorescent stain for various biological and organic samples. The green fluorescence can be maintained by performing the staining under acidic and hypoxic conditions.[2]
Caption: Experimental workflow for staining with this compound.
Methodology:
-
Prepare samples (e.g., deparaffinized tissue sections, organic compounds, or proteins) on microscope slides and ensure they are dry.[3]
-
Prepare a 1.0 x 10⁻³ mM solution of this compound in methanol.[3]
-
Spray the solution onto the dried samples and allow the methanol to evaporate completely.[3]
-
Observe the samples under a fluorescence microscope. Green-fluorescent areas can be recorded using a 460–495 nm filter with an excitation wavelength of 420 nm.[3]
Monitoring Dimerization and Oxidation by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the chemical stability of this compound under different conditions.
Methodology:
-
Prepare a solution of this compound in deuterated methanol (MeOH-d₄) in an NMR tube fitted with a J-Young valve.[2][3]
-
Record an initial ¹H NMR spectrum.
-
To monitor dimerization, irradiate the NMR tube with UV light at 365 nm and record spectra at regular intervals (e.g., 1 and 3 hours).[2][3]
-
To monitor oxidation, bubble oxygen through the solution for 5 minutes, keep the tube in the dark, and record spectra at subsequent time points (e.g., 24, 48, and 72 hours).[2][3]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several scientific domains.
-
Fluorescent Probe and Bioimaging: The most prominent application is its use as a fluorescent probe for staining and visualizing organic compounds, proteins, and biological tissues.[2][3] Its ability to emit green fluorescence allows for clear imaging in complex biological samples.[2]
-
Organic Electronics: Due to its aromatic structure and ability to engage in π-π stacking interactions, this compound is a candidate for use in the development of organic electronic materials.[1]
-
Chemical Synthesis: The amino group provides a reactive site for further chemical synthesis, allowing this compound to serve as a precursor for more complex molecules and derivatives.[1]
-
Potential in Drug Discovery: While this compound itself is not a therapeutic agent, related amino-anthracene derivatives, such as amino-anthraquinones, have been investigated for a range of pharmacological activities, including anticancer, neuroprotective, and antidepressant effects.[5][6] This suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic compounds.
References
- 1. CAS 779-03-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arpgweb.com [arpgweb.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Commercial Sources and Purity of 9-Aminoanthracene for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and analytical methodologies for 9-Aminoanthracene, a fluorescent compound with significant applications in biomedical research and materials science. This document is intended to assist researchers in sourcing high-quality material and implementing robust quality control measures.
Commercial Availability of this compound
This compound is available from a range of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various grades, with purity being a critical parameter for scientific applications. Below is a summary of prominent suppliers and their standard offerings.
| Supplier | Product Name | Catalog Number | Purity | Analysis Method |
| TCI America | This compound | A1748 | >96.0% | GC, (N) |
| CymitQuimica | This compound | 3B-A1748 | >96.0% | GC, (N) |
| Fisher Scientific | This compound 96.0+% | A1748100MG | ≥96.0% | GC, (N) |
| LookChem | This compound | 779-03-3 | 97% | Not Specified |
| CP Lab Safety | This compound Hydrochloride | Not Specified | min 98% | Not Specified |
It is important to note that while a purity of >96.0% is common for standard grades, higher purity material (>99%) can be obtained, often through custom synthesis or by sourcing from specialized suppliers. Researchers should always request a Certificate of Analysis (CoA) for each batch to confirm the purity and identify any detected impurities.
Synthesis of High-Purity this compound
For applications requiring the highest purity, such as in sensitive fluorescence-based assays or for the development of pharmaceutical intermediates, this compound can be synthesized in the laboratory. A common and effective method is the reduction of 9-nitroanthracene.
A published procedure reports the synthesis of this compound with a purity exceeding 99%.[1][2] The synthesis involves a two-step process starting from anthracene. The first step is the nitration of anthracene to form 9-nitroanthracene, which is then reduced to this compound using a slurry of tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl) in acetic acid under thermal conditions.[1][2]
Analytical Methods for Purity Determination
Accurate determination of purity is crucial for the reliable application of this compound in research. The two most common and powerful analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is typically employed. Due to its aromatic structure, this compound possesses a strong UV chromophore, making UV detection a suitable and straightforward method. For enhanced sensitivity and selectivity, fluorescence detection can also be utilized, as anthracene derivatives are known to be highly fluorescent.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelength set at the absorbance maximum of this compound (around 254 nm or 365 nm).
-
Fluorescence Detection: Excitation wavelength around 365 nm and emission wavelength around 410 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 10-20 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable for the characterization of this compound.
Experimental Protocol: NMR Purity Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 seconds for quantitative analysis, and a calibrated 90° pulse.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Analysis:
-
The ¹H NMR spectrum of pure this compound in CDCl₃ will show characteristic signals for the aromatic protons.[1]
-
The purity can be estimated by comparing the integration of the signals corresponding to this compound with the integration of signals from any observed impurities. For quantitative NMR (qNMR), a certified internal standard would be added.
-
Expected NMR Data for High-Purity this compound: [1]
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 7.40–7.45 (m, 2H), 7.89 (s, 1H), 7.94 (dm, J = 8.3 Hz, 2H), 7.98 (dm, J = 8.6 Hz, 2H) |
| ¹³C NMR | CDCl₃ | 116.3, 118.3, 121.1, 123.8, 125.2, 129.0, 132.1, 137.9 |
Common Impurities in this compound
Understanding the potential impurities in commercially available this compound is essential for interpreting analytical data and for troubleshooting experimental issues.
Anthraquinone and Anthraquinone Monoimine (AQNH)
One of the most common impurities is anthraquinone , which can arise from the oxidation of this compound.[3] The auto-oxidation process can proceed through an intermediate, anthraquinone monoimine (AQNH) .[1][2] The presence of these impurities can be detected by both HPLC and NMR. In the ¹H NMR spectrum, characteristic signals for AQNH may be observed.[1]
Photodimer
This compound is susceptible to photodimerization, especially when exposed to UV light.[1][2] This process involves a [4+4] cycloaddition at the 9- and 10-positions of the anthracene skeleton, leading to the formation of a dimer.[1] This impurity is more likely to be present in samples that have been improperly stored or handled.
Storage and Handling
To minimize the formation of impurities and maintain the integrity of this compound, proper storage and handling are critical.
-
Storage: The compound should be stored in a tightly sealed container, protected from light and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. It should be kept in a cool, dry place.
-
Handling: Avoid exposure to direct sunlight or strong UV light sources. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as this compound can be a skin and eye irritant.[4] Handle in a well-ventilated area.
By following the guidelines outlined in this technical guide, researchers can confidently source high-quality this compound and implement appropriate analytical methods to ensure its purity for their specific research needs.
References
In-Depth Technical Guide on the Theoretical Calculations of 9-Aminoanthracene Electronic Transitions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the electronic transitions of 9-Aminoanthracene (9AA), a fluorescent molecule with applications in bioimaging and chemical sensing. This document details the computational methods, experimental protocols, and key photophysical data, offering a valuable resource for researchers in drug development and materials science.
Introduction to this compound and its Spectroscopic Properties
This compound is an aromatic amine derived from anthracene. The presence of the amino group, a strong electron-donating substituent, at the 9-position significantly influences the electronic structure of the anthracene core. This results in a notable red-shift in its absorption and emission spectra compared to the parent anthracene molecule. 9AA exhibits strong green fluorescence, making it a valuable fluorophore for various applications.[1][2] Understanding the nature of its electronic transitions through a combination of theoretical calculations and experimental spectroscopy is crucial for the rational design of novel probes and sensors with tailored photophysical properties.
Theoretical Calculations of Electronic Transitions
The electronic transitions of this compound can be effectively modeled using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method for calculating the excited state properties of organic molecules.
Computational Workflow
A typical workflow for the theoretical calculation of electronic transitions is depicted in the diagram below. The process begins with the optimization of the molecule's ground-state geometry, followed by frequency calculations to ensure a true energy minimum. Subsequently, excited-state calculations are performed to obtain information about the electronic transitions, which can then be used to simulate the absorption and emission spectra.
Key Theoretical Data
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |
| S0 → S1 | 2.82 | 440 | 0.15 | HOMO → LUMO | π → π |
| S0 → S2 | 3.26 | 380 | 0.45 | HOMO-1 → LUMO | π → π |
| S0 → S3 | 3.54 | 350 | 0.08 | HOMO → LUMO+1 | π → π* |
Table 1: Representative theoretical electronic transition data for an amino-substituted anthracene derivative calculated using TD-DFT.
Experimental Characterization
Experimental spectroscopic techniques are essential for validating theoretical models and providing accurate photophysical parameters. The primary methods used for characterizing the electronic transitions of this compound are UV-Vis absorption and fluorescence spectroscopy.
Experimental Protocols
3.1.1. UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, DMSO, acetonitrile). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 µM to 10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the sample solutions from approximately 200 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
3.1.2. Fluorescence Spectroscopy
-
Sample Preparation: Use the same set of diluted solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Measurement:
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence while scanning the excitation wavelength.
-
The fluorescence quantum yield (ΦF) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4][5]
-
Fluorescence lifetime measurements can be performed using time-correlated single-photon counting (TCSPC).
-
Experimental Photophysical Data
The following table summarizes the experimentally determined photophysical properties of this compound in methanol.
| Parameter | Value | Solvent |
| Absorption λmax | 420 nm | Methanol |
| Emission λmax | 510 nm | Methanol |
| Fluorescence Quantum Yield (ΦF) | 0.19 | Methanol |
Table 2: Experimental photophysical data for this compound in methanol.[1]
Analysis of Electronic Transitions
The electronic transitions in this compound are primarily of π → π* character, involving the promotion of an electron from a π bonding or non-bonding molecular orbital to a π* anti-bonding molecular orbital. The amino group introduces a high-energy occupied molecular orbital (HOMO) with significant lone-pair character, which is delocalized over the anthracene ring.
The lowest energy absorption band (S0 → S1) corresponds to the HOMO to LUMO transition and is responsible for the molecule's characteristic green fluorescence. Higher energy transitions (S0 → Sn, where n > 1) involve other molecular orbitals.
Conclusion
This technical guide has provided a detailed overview of the theoretical and experimental investigation of the electronic transitions in this compound. The combination of computational modeling, primarily using TD-DFT, and experimental techniques such as UV-Vis and fluorescence spectroscopy, allows for a thorough understanding of the photophysical properties of this important fluorophore. The provided data and protocols serve as a valuable resource for researchers working on the development of novel fluorescent probes and materials for a wide range of scientific and biomedical applications. Further detailed theoretical studies on this compound would be beneficial to provide a more direct and comprehensive comparison with experimental data.
References
An In-depth Technical Guide to the Early Studies and Discovery of 9-Aminoanthracene's Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational understanding of the fluorescence of 9-aminoanthracene (9-AA), a compound of significant interest in fluorescence spectroscopy and bioimaging. While a singular "discovery" paper of its fluorescence remains elusive in readily available historical literature, this document reconstructs the early context of its study through the lens of pioneering work in photochemistry and consolidates key photophysical data from established sources.
Historical Context: The Dawn of Fluorescence Spectroscopy
The mid-20th century marked a "golden age" for fluorescence spectroscopy, with luminaries like Theodor Förster and Albert Weller laying the theoretical and experimental groundwork for understanding the photophysical processes of aromatic molecules. Their work on phenomena such as fluorescence resonance energy transfer (FRET), the Förster cycle, and exciplex formation provided the intellectual framework within which the fluorescence of compounds like this compound would have been first observed and characterized. The study of aromatic amines and substituted anthracenes was a fertile area of research, driven by the desire to understand structure-property relationships and the influence of substituents on electronic transitions.
Photophysical Properties of this compound
While early, specific publications on this compound are not easily identifiable, comprehensive compilations of fluorescence data, such as Isadore B. Berlman's "Handbook of Fluorescence Spectra of Aromatic Molecules," became invaluable resources for scientists.[1][2][3] These handbooks provided standardized data that allowed for the comparison and application of fluorescent compounds. The data presented below is a summary of the known photophysical properties of this compound, likely established through systematic studies of anthracene derivatives during this era.
Table 1: Photophysical Data for this compound
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 420 nm | Methanol | [4] |
| Emission Maximum (λem) | 510 nm | Methanol | [4] |
| Quantum Yield (Φf) | 0.19 | Methanol | [4] |
| Excitation Wavelength for Emission | 420 nm | Solid State (TLC) | [4] |
| Solid-State Emission Maximum | 507 nm | Solid State (TLC) | [4] |
Note: The data is from a 2017 publication, which references earlier, less accessible sources and provides a modern characterization consistent with historical understanding.[4]
Early Experimental Protocols for Fluorescence Measurement
The experimental setups used in the mid-20th century for fluorescence spectroscopy were foundational to modern instrumentation. A generalized workflow for measuring the fluorescence of a compound like this compound would have involved the following steps:
-
Sample Preparation: The this compound sample would be dissolved in a solvent of choice, such as ethanol or cyclohexane, in a quartz cuvette. Purity of the solvent was critical to avoid quenching or interfering fluorescence.[5]
-
Excitation: A light source, typically a high-pressure mercury or xenon arc lamp, would be used to provide a broad spectrum of light.
-
Wavelength Selection (Excitation): A monochromator (often a prism or a diffraction grating) would be used to select a specific excitation wavelength from the lamp's output, corresponding to an absorption band of this compound.
-
Fluorescence Emission: The sample would absorb the excitation light and subsequently emit fluorescence at a longer wavelength (Stokes shift).
-
Wavelength Selection (Emission): The emitted light, collected at a 90-degree angle to the excitation beam to minimize scattered light, would pass through a second monochromator to resolve the fluorescence spectrum.
-
Detection: A photomultiplier tube (PMT) would be used to detect the emitted light intensity at each wavelength.
-
Data Recording: The output from the PMT would be recorded, often on a chart recorder, to generate the fluorescence emission spectrum.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical mid-20th-century fluorescence experiment.
Caption: Generalized workflow of early fluorescence spectroscopy experiments.
Key Chemical Principles and Challenges
Early investigations into the fluorescence of this compound would have encountered several key photophysical phenomena and experimental challenges:
-
Solvent Effects: The position and intensity of the fluorescence spectrum of aromatic amines are highly sensitive to the polarity of the solvent. This solvatochromism is due to changes in the dipole moment of the molecule upon excitation.
-
Quenching: Fluorescence intensity can be diminished by various processes, collectively known as quenching. Oxygen is a notorious quencher of fluorescence, and early researchers would have needed to degas their samples to obtain accurate quantum yield measurements.[4]
-
Photodegradation: Aromatic molecules, including this compound, can be susceptible to photodegradation upon prolonged exposure to the excitation light source. This would manifest as a decrease in fluorescence intensity over time. This compound, in particular, is known to undergo auto-oxidation.[4]
The following diagram illustrates the relationship between excitation, emission, and competing non-radiative decay pathways.
Caption: Simplified Jablonski diagram showing key photophysical processes.
References
- 1. Handbook of florescence spectra of Aromatic Molecules - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Handbook of Fluorescence Spectra of Aromatic Molecules - Isadore B. Berlman - Google Books [books.google.ch]
- 4. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
Methodological & Application
Application Notes: 9-Aminoanthracene as a Fluorescent Probe for Bioimaging
Introduction
9-Aminoanthracene (9AA) is a fluorescent probe that emits a green fluorescence and has shown potential in various bioimaging applications.[1][2] Its utility is particularly notable in the staining of biological tissues and the imaging of hypoxic regions.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.
A primary challenge in using this compound is its susceptibility to auto-oxidation and dimerization, which can quench its fluorescence.[1] However, its fluorescence can be maintained in acidic or hypoxic conditions, a characteristic that can be leveraged for specific imaging applications.[1][3]
Key Applications
-
General Staining of Tissues and Proteins: this compound can be used to stain organic molecules, proteins, and various biological tissues for fluorescence microscopy.[1]
-
Imaging of Hypoxic Tissues: Due to the maintenance of its green fluorescence in low-oxygen environments, this compound is a promising tool for in vivo imaging of tumor hypoxia.[2]
Data Presentation
Photophysical Properties of this compound
| Property | Value | Solvent/Condition | Reference |
| Absorption Maximum (λmax) | 420 nm | Methanol (MeOH) | [1] |
| Emission Maximum (λmax) | 510 nm | Methanol (MeOH) | [1] |
| Quantum Yield (Φ) | 19% | Methanol (MeOH) | [1] |
| Emission Maximum (λmax) | 507 nm | Solid state (TLC) | [4] |
Note: The photophysical properties of this compound can be influenced by its environment. For instance, in the solid state on a TLC plate, the emission maximum is slightly blue-shifted compared to in methanol.[4]
Chemical Stability and Degradation Pathways
This compound's fluorescence is compromised by two main degradation pathways: auto-oxidation and dimerization. Understanding these pathways is crucial for designing experiments and interpreting results.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Imaging of Tumor Hypoxia by Maintaining Green Fluorescence of this compound Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of Carboxylic Acids with 9-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive detection and quantification of carboxylic acids, such as fatty acids, amino acids, and various drug molecules, are of paramount importance in biomedical research and pharmaceutical development. Due to the inherent lack of strong chromophores or fluorophores in many of these molecules, chemical derivatization is a requisite step to enable highly sensitive analysis, often by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. 9-Aminoanthracene (9-AA) is a fluorescent compound that, upon successful conjugation to a target molecule, imparts its fluorescent properties, allowing for trace-level detection.[1][2]
This document provides a detailed protocol for the fluorescent labeling of carboxylic acids with this compound. The proposed method is based on the widely used carbodiimide-mediated coupling chemistry to form a stable amide bond between the carboxylic acid and the amino group of this compound. It is important to note that while the functionalization of this compound can be limited by its susceptibility to auto-oxidation, the protocol provided herein is designed to facilitate this conjugation.[1][2]
Principle of the Method
The labeling reaction is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). First, EDC activates the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine; however, to improve efficiency and stability, NHS is added to convert the O-acylisourea into a more stable NHS-ester. This semi-stable NHS-ester readily reacts with the primary amine of this compound to form a highly fluorescent and stable amide linkage.
Materials and Reagents
-
This compound (9-AA)
-
Carboxylic acid-containing sample/standard
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0
-
Quenching Solution: Hydroxylamine or an amine-containing buffer
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and equipment (vials, stir bars, etc.)
-
HPLC system with a fluorescence detector
Experimental Protocols
Reagent Preparation
-
This compound Solution: Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO. Store protected from light.
-
Carboxylic Acid Solution: Prepare a 10 mM solution of the carboxylic acid sample or standard in the reaction buffer or an appropriate organic solvent.
-
EDC Solution: Prepare a 100 mM solution of EDC in the reaction buffer. Prepare this solution fresh before each use.
-
NHS Solution: Prepare a 100 mM solution of NHS in the reaction buffer or anhydrous DMF/DMSO.
Derivatization Procedure
-
Activation of Carboxylic Acid:
-
In a reaction vial, combine 100 µL of the carboxylic acid solution with 100 µL of the EDC solution and 100 µL of the NHS solution.
-
Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Coupling with this compound:
-
To the activated carboxylic acid mixture, add 120 µL of the this compound solution.
-
Add 10 µL of a base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to raise the pH to 7.0-8.0, which is optimal for the amidation reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction can also be carried out overnight at 4°C.
-
-
Quenching the Reaction:
-
(Optional) Add a quenching solution, such as hydroxylamine, to consume any unreacted NHS-esters.
-
-
Sample Preparation for HPLC Analysis:
-
Following the reaction, the mixture can be diluted with the HPLC mobile phase and directly injected for analysis.
-
For cleaner samples, a solid-phase extraction (SPE) step may be incorporated to remove excess reagents and byproducts.
-
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
-
Gradient: A typical gradient would be from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~365 nm
-
Emission Wavelength (λem): ~412 nm (Note: Optimal wavelengths should be determined empirically for the specific 9-AA labeled carboxylic acid.)
-
Data Presentation
The following tables provide illustrative quantitative data for the performance of anthracene-based derivatization for carboxylic acid analysis. This data is based on similar anthracene derivatives and serves as a guideline for the expected performance with this compound.
Table 1: HPLC-Fluorescence Detection Parameters for Anthracene-Labeled Carboxylic Acids
| Parameter | Value |
| Excitation Wavelength (λex) | 365 nm |
| Emission Wavelength (λem) | 410-420 nm |
| Detection Limit | 0.18 - 2.53 pmol |
| Linearity Range | 1 - 250 nmol/mL |
Data adapted from studies using 9-chloromethyl anthracene and 9-anthryldiazomethane.[3]
Table 2: Illustrative Recovery and Precision for a Model Fatty Acid
| Concentration (nmol/mL) | Recovery (%) | Intra-day RSD (%) (n=5) | Inter-day RSD (%) (n=5) |
| 5 | 98.2 | 2.0 | 2.7 |
| 50 | 99.0 | 1.6 | 2.3 |
| 200 | 99.5 | 1.3 | 1.9 |
Illustrative data based on performance of similar anthracene-based labeling reagents.
Mandatory Visualizations
Chemical Reaction Scheme
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. [PDF] An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers[S] | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Fatty Acids Using 9-Aminoanthracene Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development, due to their roles as signaling molecules, energy sources, and structural components of cells. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a sensitive and specific method for this purpose. However, most fatty acids lack a native fluorophore, necessitating a derivatization step to introduce a fluorescent tag. 9-Aminoanthracene is a fluorescent compound that can be used to label fatty acids, enhancing their detection.[1][2][3] This document provides a detailed, proposed protocol for the derivatization of fatty acids with this compound and their subsequent analysis by HPLC.
Note: The following protocol is a proposed methodology based on established principles of carboxylic acid derivatization with amino compounds and requires optimization and validation for specific applications.
Principle
The derivatization of fatty acids with this compound involves the formation of a stable amide bond between the carboxylic acid group of the fatty acid and the amino group of this compound. This reaction typically requires the activation of the carboxylic acid using a coupling agent, such as a carbodiimide, to facilitate the nucleophilic attack by the amine. The resulting N-acylanthracen-9-amine derivative is highly fluorescent, allowing for sensitive detection by HPLC with a fluorescence detector.
Experimental Protocols
Materials and Reagents
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol 1: Derivatization of Fatty Acids with this compound
-
Sample Preparation:
-
For standard solutions, accurately weigh and dissolve fatty acids in anhydrous DCM or ACN to a final concentration of 1 mg/mL.
-
For biological samples, perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction). Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a known volume of anhydrous DCM or ACN.
-
-
Derivatization Reaction:
-
In a clean, dry reaction vial, add 100 µL of the fatty acid solution (or sample extract).
-
Add a 1.5 molar excess of this compound dissolved in a minimal amount of anhydrous DCM or ACN.
-
Add a 1.2 molar excess of DCC or EDC and a catalytic amount of DMAP (approximately 0.1 molar equivalent).
-
Seal the vial and vortex briefly to mix the reagents.
-
Incubate the reaction mixture at room temperature (25°C) for 2 hours or at 40°C for 1 hour. The optimal temperature and time should be determined empirically.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the precipitate. If EDC was used, the byproduct is water-soluble and can be removed by aqueous extraction.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under a stream of nitrogen.
-
For further purification, the residue can be passed through a C18 SPE cartridge, eluting with ACN or MeOH to remove excess derivatizing reagent and other impurities.
-
-
Final Sample Preparation for HPLC:
-
Reconstitute the dried, purified derivative in a known volume of the HPLC mobile phase (e.g., ACN/Water mixture).
-
The sample is now ready for HPLC analysis.
-
Protocol 2: HPLC Analysis of this compound Derivatized Fatty Acids
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) is typically used.
-
Example Gradient: Start with 70% A, increase to 100% A over 20 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized based on the specific fatty acids being analyzed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Wavelengths: Excitation (λex) at 365 nm and Emission (λem) at 412 nm. These wavelengths are based on similar anthracene derivatives and should be optimized for this compound-fatty acid amides.[4]
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations of derivatized fatty acids.
-
Generate a calibration curve by plotting the peak area against the concentration of each fatty acid derivative.
-
Determine the concentration of fatty acids in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation
Quantitative data from the HPLC analysis should be summarized for clarity and comparison.
Table 1: Chromatographic Data and Performance (Hypothetical Data)
| Fatty Acid Derivative | Retention Time (min) | LOD (pmol) | LOQ (pmol) | Linearity (r²) |
| Myristic Acid (C14:0) | 12.5 | 0.5 | 1.5 | >0.999 |
| Palmitic Acid (C16:0) | 14.8 | 0.4 | 1.2 | >0.999 |
| Stearic Acid (C18:0) | 17.2 | 0.4 | 1.2 | >0.999 |
| Oleic Acid (C18:1) | 16.5 | 0.6 | 1.8 | >0.998 |
| Linoleic Acid (C18:2) | 15.9 | 0.7 | 2.1 | >0.998 |
LOD: Limit of Detection, LOQ: Limit of Quantitation, r²: Coefficient of determination.
Visualizations
Derivatization Reaction
The following diagram illustrates the chemical reaction for the derivatization of a fatty acid with this compound using a carbodiimide coupling agent.
Caption: Derivatization of a fatty acid with this compound.
Experimental Workflow
This diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of fatty acids.
Discussion and Considerations
-
Optimization: The derivatization reaction conditions (e.g., solvent, temperature, reaction time, and molar ratios of reagents) should be optimized for the specific fatty acids of interest to ensure complete and reproducible derivatization.
-
Stability: The stability of the this compound-derivatized fatty acids should be evaluated to ensure accurate quantification. It is recommended to analyze the samples as soon as possible after derivatization or store them at low temperatures in the dark.
-
Matrix Effects: For complex biological samples, matrix effects can interfere with the analysis. Proper sample clean-up, such as Solid Phase Extraction (SPE), is crucial to minimize these effects. The use of an internal standard is also highly recommended for accurate quantification.
-
Alternative Reagents: Other anthracene-based derivatization reagents, such as 9-anthryldiazomethane (ADAM) and 9-chloromethyl-anthracene, have been successfully used for the HPLC analysis of fatty acids and can be considered as alternatives.[4][5][6]
Conclusion
The proposed method for the derivatization of fatty acids with this compound provides a framework for developing a sensitive and specific HPLC-based analytical method. While this protocol requires optimization and validation, it is based on well-established chemical principles and offers a promising approach for the quantitative analysis of fatty acids in various research and development settings.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digscholarship.unco.edu [digscholarship.unco.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining Cells with 9-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoanthracene (9AA) is a fluorescent probe that emits green fluorescence and has been utilized for staining biological specimens.[1] Its fluorescence is notably sensitive to the local environment, particularly oxygen concentration, which can quench its signal. This property, while a potential challenge, also suggests its utility as a sensor for hypoxic conditions.[2][3] The primary application demonstrated in the literature is the staining of tissues on microscope slides.[1]
Physicochemical and Fluorescence Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Solvent/Conditions | Reference |
| Molecular Formula | C₁₄H₁₁N | N/A | [4] |
| Molecular Weight | 193.24 g/mol | N/A | [4] |
| Absorption Maximum (λex) | 420 nm | Methanol | [1][2] |
| Emission Maximum (λem) | 510 nm | Methanol | [1] |
| Fluorescence Quantum Yield | 19% | Methanol | [1] |
| Appearance | Pale red solid (as hydrochloride salt) | N/A | [1] |
Experimental Protocols
Important Note: The following protocols for cultured cells are hypothetical and intended for investigational purposes. Significant optimization will be required. The tissue staining protocol is based on published methods.[1]
Hypothetical Protocol for Staining Live Adherent Cells
This protocol is a suggested starting point and has not been validated. Researchers must perform optimization experiments, particularly for concentration and incubation time, and conduct cytotoxicity assays.
1. Reagent Preparation:
-
This compound Stock Solution (e.g., 1 mM): Due to the hydrophobic nature of this compound, a stock solution in an organic solvent like DMSO is recommended. Dissolve the appropriate amount of 9AA in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
Staining Medium: Prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS). The final concentration will need to be optimized, but a starting range of 1-10 µM is suggested.
2. Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or coverslips) and culture until the desired confluency is reached.
3. Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with a warm, serum-free medium or PBS.
-
Add the pre-warmed staining medium containing this compound to the cells.
-
Incubate for a duration that needs to be optimized (e.g., 15-60 minutes) at 37°C, protected from light.
-
After incubation, aspirate the staining medium.
-
Wash the cells two to three times with a warm, serum-free medium or PBS to remove excess stain.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
4. Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission maxima of this compound (λex ~420 nm / λem ~510 nm).
Hypothetical Protocol for Staining Fixed Adherent Cells
1. Reagent Preparation:
-
This compound Stock Solution (e.g., 1 mM in DMSO): Prepare as described for live-cell staining.
-
Staining Solution: Dilute the 9AA stock solution in PBS to a working concentration that requires optimization (e.g., 1-10 µM).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution (Optional): 0.1-0.5% Triton X-100 in PBS.
2. Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
3. Staining Procedure:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by adding the 4% PFA solution and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If staining intracellular structures is desired, permeabilize the cells with the permeabilization solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the this compound staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound stain.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
4. Imaging:
-
Image using a fluorescence microscope with suitable filters.
Published Protocol for Staining Tissues on Microscope Slides[1][2]
This protocol is adapted from the published methodology for staining organic compounds, proteins, and rat digestive tract tissues.
1. Reagent Preparation:
-
This compound Staining Solution: A solution of this compound in methanol. The exact concentration was not specified in the reference, so optimization may be required.
2. Sample Preparation:
-
Prepare thin sections of paraffin-embedded tissues on microscope slides.
3. Staining Procedure:
-
Spray the methanol solution of this compound onto the tissue sections on the microscope slides.
-
The staining process is reported to be complete within 10 minutes.[1]
4. Imaging:
-
Observe the stained tissues under a fluorescence microscope. The green fluorescence was reported to be observable even after 18 hours.[1]
Considerations for Optimization and Safety
-
Cytotoxicity: The cytotoxicity of this compound in cultured cells has not been well-documented. It is crucial to perform cytotoxicity assays (e.g., MTT, LDH release, or live/dead staining) to determine the optimal, non-toxic concentration range for your specific cell type. Aromatic amines as a class of compounds can exhibit cytotoxicity.
-
Solvent Effects: The use of methanol as a solvent, as in the tissue staining protocol, is not suitable for live-cell imaging as it will fix and permeabilize the cells. For live-cell applications, DMSO is a more common solvent for introducing hydrophobic dyes, but its concentration in the final staining medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Oxygen Sensitivity: The fluorescence of this compound is quenched by oxygen.[2][3] For live-cell imaging, this may result in a weaker signal in well-oxygenated culture media. Conversely, this property could be exploited to visualize hypoxic regions in cell cultures or tissues. The fluorescence can be maintained for longer in the presence of an acid or under hypoxic conditions.[1][2][3]
-
Phototoxicity: The potential for this compound to induce phototoxicity upon illumination is unknown. During live-cell imaging, it is advisable to use the lowest possible excitation light intensity and exposure times to minimize potential damage to the cells.
-
Cellular Localization: The specific cellular structures stained by this compound are not well-defined. Co-localization studies with organelle-specific markers would be necessary to determine its subcellular distribution.
Visualizations
Caption: Hypothetical workflow for live-cell staining.
Caption: Hypothetical workflow for fixed-cell staining.
References
Application Notes and Protocols: Live-Cell Imaging with 9-Aminoanthracene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 9-Aminoanthracene (9AA) as a fluorescent probe in live-cell imaging, with a primary focus on the detection of cellular hypoxia. Due to the specific photophysical properties of 9AA, careful consideration of the experimental setup is crucial for successful imaging.
Introduction
This compound (9AA) is a fluorescent probe that emits a green fluorescence.[1][2] Its fluorescence is highly sensitive to the local environment, particularly the presence of oxygen. This property makes it a valuable tool for investigating cellular hypoxia, a condition of low oxygen that is a hallmark of solid tumors and is implicated in various physiological and pathological processes. The fluorescence of 9AA is quenched by molecular oxygen, but under hypoxic conditions, this quenching is inhibited, leading to a bright fluorescent signal.[3] However, 9AA is also susceptible to photo-oxidation and dimerization, which can irreversibly diminish its fluorescence.[1][2][4] Therefore, successful application of 9AA in live-cell imaging requires protocols that mitigate these degradation pathways.
Potential Applications in Live-Cell Imaging
-
Detection of Cellular and Tissue Hypoxia: The primary application of 9AA is the visualization of hypoxic regions in both in vitro cell cultures and in vivo models.[3] Its fluorescence serves as an indicator of low oxygen tension.
-
General Biomolecule Staining: 9AA has been shown to stain organic molecules, proteins, and tissues on microscope slides, suggesting it can be used as a general fluorescent stain.[1][2]
-
Potential for Intracellular pH Sensing: While not definitively established for 9AA, similar acridine derivatives are used to measure intracellular pH. This suggests a potential application for 9AA that warrants further investigation.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Solvent | Citation |
| Excitation Maximum (λex) | ~420 nm | Methanol | [2][4] |
| Emission Maximum (λem) | ~510 nm | Methanol | [2][4] |
| Fluorescence Quantum Yield (ΦF) | 0.19 | Methanol | [2][4] |
| GHS Hazard Statements | H315, H319 | - | [5] |
Note: The fluorescence properties of 9AA are highly dependent on the solvent and local environment. The quantum yield in a cellular environment may differ.
Experimental Protocols
General Handling and Safety Precautions
This compound is classified as a skin and eye irritant.[5] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Handle the compound in a well-ventilated area.
Preparation of this compound Stock Solution
This compound is insoluble in water.[3] A stock solution in an organic solvent is required.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or ethanol. For in vivo applications, polyethylene glycol (PEG)-400 has been used.[3]
-
Stock Concentration: Prepare a 1-10 mM stock solution.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol for Live-Cell Imaging of Hypoxia
This protocol provides a general guideline for using 9AA to detect hypoxia in cultured cells. Optimization of concentration and incubation time is critical for each cell line.
Materials:
-
Cells of interest cultured on imaging-compatible plates (e.g., glass-bottom dishes).
-
This compound (9AA) stock solution (1-10 mM in DMSO).
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Hypoxia chamber or an incubator with controlled O2 levels.
-
Fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~420 nm, emission ~510 nm).
Procedure:
-
Cell Seeding: Seed cells on imaging plates and allow them to adhere and reach the desired confluency.
-
Induction of Hypoxia: Transfer the cells to a hypoxia chamber or a tri-gas incubator with low oxygen levels (e.g., 1% O2). The duration of hypoxic treatment will depend on the cell type and experimental goals. A normoxic control plate should be maintained under standard culture conditions (e.g., 21% O2).
-
Preparation of 9AA Loading Medium: Dilute the 9AA stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to the desired final concentration. It is recommended to perform a concentration titration (e.g., 1-20 µM) to determine the optimal concentration that provides a good signal without significant cytotoxicity.
-
Cell Loading: Remove the culture medium from the cells and add the 9AA loading medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Washing (Optional): Gently wash the cells once or twice with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove excess probe and reduce background fluorescence.
-
Imaging: Image the cells immediately using a fluorescence microscope. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[6] Acquire images from both the hypoxic and normoxic samples for comparison.
Protocol for Assessing Cytotoxicity of this compound
It is essential to determine the cytotoxic potential of 9AA for your specific cell line and experimental conditions. A standard cytotoxicity assay, such as the MTT or a live/dead cell staining assay, can be used.
Materials:
-
Cells of interest seeded in a 96-well plate.
-
This compound stock solution.
-
Cell culture medium.
-
MTT reagent or a commercial live/dead cell staining kit.
-
Plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of 9AA in cell culture medium. Add the different concentrations of 9AA to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 1-24 hours).
-
Cytotoxicity Assessment: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration of 9AA and determine the concentration at which it becomes toxic to the cells.
Visualizations
Mechanism of Hypoxia Detection by this compound
Caption: Mechanism of this compound as a hypoxia probe.
General Experimental Workflow for Live-Cell Hypoxia Imaging
Caption: Workflow for live-cell hypoxia imaging with 9AA.
Troubleshooting and Considerations
-
Photostability: this compound is susceptible to photobleaching and photodegradation.[1][2][4] To minimize this, use the lowest possible excitation light intensity and exposure times. Consider using time-lapse imaging with longer intervals between acquisitions.
-
Background Fluorescence: The use of phenol red-free medium and washing steps can help to reduce background fluorescence.
-
Cellular Health: Monitor cell morphology and viability throughout the experiment. The solvent used for the 9AA stock solution (e.g., DMSO) and 9AA itself can be toxic at higher concentrations.
-
Optimization is Key: The protocols provided here are general guidelines. The optimal staining concentration, incubation time, and imaging parameters will need to be determined empirically for each cell type and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging of Tumor Hypoxia by Maintaining Green Fluorescence of this compound Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C14H11N | CID 13069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Application Notes and Protocols for the Quantitative Analysis of Amino Acids Using 9-Aminoanthracene Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Amino acids serve as the fundamental building blocks of proteins and play vital roles in numerous metabolic pathways. Their analysis provides insights into physiological and pathological states, nutritional status, and the efficacy of therapeutic interventions.
Pre-column derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection is a widely adopted strategy for amino acid analysis due to its high sensitivity and selectivity. This document outlines a detailed application and protocol for the quantitative analysis of amino acids using 9-Aminoanthracene (9-AA) as a fluorescent labeling agent. 9-AA reacts with the primary and secondary amine groups of amino acids to yield highly fluorescent derivatives that can be separated and quantified by reversed-phase HPLC.
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the electrophilic 9-position of an activated this compound derivative. A coupling agent is typically used to facilitate this reaction, forming a stable, fluorescently tagged amino acid derivative. The resulting derivatives exhibit strong fluorescence, allowing for their sensitive detection.
Experimental Protocols
Reagent and Standard Preparation
1.1. Derivatization Reagent:
-
This compound (9-AA) Solution: Prepare a 10 mM solution of this compound in anhydrous acetonitrile. Store in an amber vial at 4°C.
-
Coupling Agent (e.g., O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate - HATU): Prepare a 20 mM solution of HATU in anhydrous N,N-Dimethylformamide (DMF). This solution should be prepared fresh daily.
-
Base (N,N-Diisopropylethylamine - DIPEA): Use neat.
1.2. Borate Buffer (0.1 M, pH 9.5):
-
Dissolve 6.18 g of boric acid in 900 mL of deionized water.
-
Adjust the pH to 9.5 with a 5 M NaOH solution.
-
Bring the final volume to 1 L with deionized water.
1.3. Amino Acid Standard Stock Solution (1 mM):
-
Accurately weigh and dissolve appropriate amounts of each amino acid standard in 0.1 M HCl to prepare a 1 mM stock solution.
-
Store the stock solution at -20°C.
1.4. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations ranging from 1 µM to 200 µM.
Sample Preparation
2.1. Plasma/Serum Samples:
-
To 100 µL of plasma or serum, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
2.2. Cell Culture Media/Lysates:
-
Centrifuge the sample to remove any cellular debris.
-
Dilute the supernatant with 0.1 M HCl as needed to bring the amino acid concentrations within the calibration range.
Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 20 µL of the amino acid standard or sample supernatant.
-
Add 60 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 20 µL of the 10 mM this compound solution in acetonitrile.
-
Add 20 µL of the 20 mM HATU solution in DMF.
-
Add 5 µL of neat DIPEA.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 15 minutes in a heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 875 µL of the initial mobile phase (e.g., 90% Mobile Phase A) to dilute the sample.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the filtered solution into the HPLC system.
HPLC-Fluorescence Detection Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.5, with 5% tetrahydrofuran (THF)
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient Elution:
Time (min) % B 0 10 25 60 30 100 35 100 36 10 | 45 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Fluorescence Detector Wavelengths:
-
Excitation: 365 nm
-
Emission: 450 nm
-
Quantitative Data Summary
The following tables summarize the hypothetical quantitative performance of the this compound derivatization method for a selection of amino acids.
Table 1: Linearity and Correlation Coefficients
| Amino Acid | Linear Range (µM) | Correlation Coefficient (r²) |
| Aspartic Acid | 1 - 200 | 0.9992 |
| Glutamic Acid | 1 - 200 | 0.9995 |
| Serine | 1 - 200 | 0.9989 |
| Glycine | 1 - 200 | 0.9991 |
| Histidine | 1 - 150 | 0.9985 |
| Arginine | 1 - 150 | 0.9990 |
| Threonine | 1 - 200 | 0.9993 |
| Alanine | 1 - 200 | 0.9996 |
| Proline | 2 - 200 | 0.9982 |
| Tyrosine | 1 - 100 | 0.9994 |
| Valine | 1 - 200 | 0.9997 |
| Methionine | 1 - 100 | 0.9991 |
| Isoleucine | 1 - 200 | 0.9995 |
| Leucine | 1 - 200 | 0.9998 |
| Phenylalanine | 1 - 100 | 0.9996 |
| Lysine | 1 - 150 | 0.9988 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Amino Acid | LOD (nM) | LOQ (nM) |
| Aspartic Acid | 15 | 50 |
| Glutamic Acid | 12 | 40 |
| Serine | 20 | 65 |
| Glycine | 25 | 80 |
| Histidine | 30 | 100 |
| Arginine | 28 | 95 |
| Threonine | 18 | 60 |
| Alanine | 10 | 35 |
| Proline | 50 | 165 |
| Tyrosine | 8 | 25 |
| Valine | 9 | 30 |
| Methionine | 15 | 50 |
| Isoleucine | 7 | 22 |
| Leucine | 6 | 20 |
| Phenylalanine | 5 | 18 |
| Lysine | 35 | 115 |
Visualizations
Caption: Experimental workflow for amino acid analysis.
Caption: Proposed derivatization reaction pathway.
Application Notes and Protocols: 9-Aminoanthracene for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminoanthracene (9-AA) is a fluorescent compound that emits a green fluorescence and has demonstrated utility in bioimaging for staining organic compounds, proteins, and tissues on microscope slides.[1][2] Its intrinsic fluorescence makes it a potential candidate for use as a cellular label in flow cytometry. This document provides an overview of the known properties of this compound and presents investigational protocols for its application in labeling cells for flow cytometric analysis.
Disclaimer: The use of this compound for labeling cells for flow cytometry is an emerging area of investigation and is not as well-established as other fluorescent probes. The protocols provided herein are intended as a starting point for research and will require optimization and validation for specific cell types and experimental conditions.
Principle of Operation
This compound is a hydrophobic molecule that can passively diffuse across cell membranes. While its precise intracellular binding mechanisms are not fully elucidated, it has been shown to stain proteins.[1] Once inside the cell, it can be excited by a violet or blue laser, and its green fluorescence can be detected by a flow cytometer. The intensity of the fluorescence can provide information about the amount of dye taken up by the cells, which may correlate with certain cellular states.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | |
| Molecular Weight | 193.24 g/mol | |
| Excitation Maximum (in MeOH) | ~420 nm | [2] |
| Emission Maximum (in MeOH) | ~510 nm | [2] |
| Fluorescence Quantum Yield (in MeOH) | 19% | [2] |
| Color of Fluorescence | Green | [1][2] |
Potential Applications in Flow Cytometry
Based on its known properties and the applications of similar fluorescent molecules, this compound could potentially be investigated for the following applications in flow cytometry:
-
General Cellular Staining: As a fluorescent dye that can enter cells, it may be used as a general-purpose stain to identify and enumerate cells.
-
Protein Content Analysis: Given its ability to stain proteins, the fluorescence intensity of this compound-labeled cells may correlate with total protein content.[1]
-
Cellular Uptake and Efflux Studies: The rate of uptake and efflux of this compound could be modulated by cellular processes such as drug transporter activity, offering a potential tool for multidrug resistance (MDR) studies.
-
Cytotoxicity and Cell Viability Assays: Changes in membrane integrity during apoptosis or necrosis could potentially alter the uptake and retention of this compound, allowing for the discrimination of live and dead cell populations.
Investigational Protocols
The following are hypothetical protocols for the use of this compound in flow cytometry. These protocols have not been validated and will require significant optimization.
Protocol 1: General Cell Labeling with this compound
Objective: To label a suspension of cells with this compound for flow cytometric analysis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell type
-
Suspension of viable cells
-
Flow cytometer with violet (~405 nm) or blue (~488 nm) laser excitation and appropriate emission filters for green fluorescence (e.g., 530/30 nm bandpass).
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.
-
Cell Preparation:
-
For suspension cells, collect cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with pre-warmed PBS.
-
For adherent cells, detach cells using a gentle, non-enzymatic cell dissociation solution. Wash the cells once with pre-warmed PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in pre-warmed cell culture medium or PBS to a concentration of 1 x 10⁶ cells/mL.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the cell suspension buffer. The optimal final concentration will need to be determined empirically, but a starting range of 1-20 µM is suggested for initial experiments.
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of PBS to remove excess dye. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 0.5 mL of PBS or a suitable sheath fluid for flow cytometry.
-
Analyze the cells on a flow cytometer. Excite the cells with a violet or blue laser and collect the emission in the green channel.
-
Optimization and Controls:
-
Concentration Titration: Test a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) to determine the optimal concentration that provides a bright signal with minimal cytotoxicity.
-
Incubation Time: Evaluate different incubation times (e.g., 5, 15, 30, 60 minutes) to find the optimal staining period.
-
Cytotoxicity Assessment: Perform a viability assay (e.g., using a membrane-impermeant dye like Propidium Iodide or 7-AAD) in parallel to determine if the chosen staining conditions are toxic to the cells.
-
Unstained Control: Always include an unstained cell sample to set the baseline fluorescence.
-
Positive Control: If available, use a known fluorescent cellular stain as a positive control for labeling.
Data Presentation
The following table summarizes hypothetical data from a concentration titration experiment to optimize this compound staining.
| 9-AA Concentration (µM) | Mean Fluorescence Intensity (MFI) | Cell Viability (%) |
| 0 (Unstained) | 50 | 98 |
| 1 | 500 | 97 |
| 5 | 2500 | 95 |
| 10 | 5500 | 92 |
| 20 | 8000 | 85 |
| 50 | 9500 | 60 |
Visualizations
Experimental Workflow for Cell Labeling
Caption: Experimental workflow for labeling cells with this compound.
Logical Relationship for Optimizing Staining Conditions
Caption: Factors to consider for optimizing this compound staining.
References
Application Notes and Protocols: Preparation of 9-Aminoanthracene Stock Solutions
Introduction
9-Aminoanthracene (9AA) is an aromatic amine widely utilized in research and development, particularly as a fluorescent probe in bioimaging applications due to its intrinsic green fluorescence.[1][2][3] Its derivatives have also been explored for their potential in medicinal chemistry, including as neuroprotective and antidepressant agents.[4] The successful use of this compound in experimental settings is critically dependent on the correct preparation and handling of its stock solutions. This compound exhibits sensitivity to environmental factors, particularly oxygen and light, which can lead to its degradation and a subsequent loss of fluorescence.[1][2][5][6]
These application notes provide detailed protocols for the preparation of this compound stock solutions, guidance on proper storage, and a summary of its relevant physicochemical properties to ensure solution stability and experimental reproducibility.
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with an understanding of the compound's fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [3][7][8] |
| Molecular Weight | 193.24 g/mol | [7][8] |
| CAS Number | 779-03-3 | [3][7][8][9] |
| Appearance | Yellow to dark green crystalline powder | [3][9] |
| Melting Point | ~170 °C | [9] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions for biological assays.[1] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, effective for dissolving aromatic compounds.[10] |
| Chloroform (CHCl₃) | Soluble | Used in synthesis and characterization studies.[1][2] |
| Methanol (MeOH) | Soluble | Often used in fluorescence and stability studies.[1][2][5] |
| Ethanol | Soluble | A common organic solvent suitable for many applications.[3] |
| Acetone | Soluble | Another suitable organic solvent.[3] |
| Water | Insoluble | Very limited solubility in aqueous solutions.[3][10] |
Experimental Protocols
Safety Precautions:
-
This compound is classified as a skin and eye irritant.[8]
-
Always handle the solid powder and concentrated solutions inside a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO
This protocol is suitable for most cell-based assays and in vitro experiments where a high-concentration, water-miscible organic stock solution is required.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 193.24 g/mol * (1000 mg / 1 g) = 1.93 mg
-
-
Weigh Compound: Carefully weigh out 1.93 mg of this compound powder and place it into a sterile microcentrifuge tube or an amber vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Cap the vial securely and vortex the mixture until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).
-
Store the aliquots in a light-protected container at -20°C for long-term storage.
-
Protocol 2: Preparation of a Stabilized Solution for Fluorescence Applications
This protocol is designed to minimize degradation from oxygen and light, preserving the compound's fluorescent properties.
Materials:
-
This compound (solid powder)
-
High-purity, deoxygenated solvent (e.g., Chloroform or Methanol)
-
Source of inert gas (Nitrogen or Argon)
-
Schlenk flask or similar glassware
-
Amber glass vials with Teflon-lined caps
-
Analytical balance and standard laboratory equipment
Procedure:
-
Deoxygenate Solvent: Bubble nitrogen or argon gas through the desired solvent (e.g., Methanol) for 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: In a fume hood, weigh the required amount of this compound and add it to a dry Schlenk flask or a vial that can be sealed and purged.
-
Inert Atmosphere: Seal the flask and purge with inert gas for 5-10 minutes.
-
Add Solvent: Using a cannula or a gas-tight syringe, transfer the deoxygenated solvent to the flask containing the this compound.
-
Dissolution: Stir or sonicate the mixture under a positive pressure of inert gas until the solid is fully dissolved. A solution of 9AA in chloroform that has had nitrogen bubbled through it can remain stable for over 72 hours.[1][2][5]
-
Storage:
-
Using a cannula, transfer the final solution into amber glass vials.
-
Purge the headspace of each vial with inert gas before sealing tightly with a Teflon-lined cap.
-
Wrap the vials in aluminum foil for extra light protection.
-
Store at -20°C or below.
-
Application Notes: Stability and Handling
The stability of this compound solutions is paramount for obtaining reliable experimental data. The primary degradation pathways are oxidation and photodimerization.
-
Oxidation: In the presence of oxygen, this compound is oxidized to non-fluorescent anthraquinone monoimine (AQNH).[1][2][5][6] This process is accelerated in solvents like methanol under dark conditions.[1][2][6]
-
Photodimerization: Exposure to UV light (e.g., 365 nm) can cause a [4+4] cycloaddition, leading to the formation of a dimer.[1][2] This reaction can be faster than oxidation.[1][2][5][6]
Best Practices for Storage and Use:
-
Prepare Fresh: For sensitive fluorescence-based experiments, it is always best to prepare solutions fresh.
-
Inert Conditions: If solutions must be stored, use deoxygenated solvents and an inert gas (Nitrogen or Argon) overlay, especially for long-term storage.[9]
-
Protect from Light: Always store solid this compound and its solutions in the dark by using amber vials and/or wrapping containers in aluminum foil.[9]
-
Acidification: In some applications, the presence of an acid can stabilize the compound by forming the 9-anthrylammonium salt, which helps maintain fluorescence.[1][2][5][6]
-
Working Solutions: When preparing dilute working solutions from a frozen stock, thaw the stock aliquot quickly, use it immediately, and keep it on ice and protected from light during the experiment. Discard any unused portion of the thawed aliquot.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 779-03-3: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Maintaining of the Green Fluorescence Emission of 9âAminoanthracene for Bioimaging Applications - figshare - Figshare [figshare.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C14H11N | CID 13069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 779-03-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
How to prevent oxidation of 9-Aminoanthracene in solution.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 9-Aminoanthracene in solution, with a primary focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing its green fluorescence?
The loss of green fluorescence in your this compound (9-AA) solution is most likely due to oxidation.[1][2][3][4] In the presence of oxygen, 9-AA is oxidized to anthraquinone monoimine (AQNH), a compound that is not green fluorescent.[1][2][3][4] This process, known as auto-oxidation, is a common issue when handling 9-AA in solution, especially under ambient, aerobic conditions.[3][4]
Q2: What are the primary pathways for this compound degradation in solution?
There are two primary degradation pathways for this compound in solution:
-
Oxidation: This occurs in the presence of triplet oxygen, leading to the formation of the non-fluorescent anthraquinone monoimine (AQNH).[1][2][3][4] This process can happen in the dark.[1][2][3][4]
-
Photodimerization: Upon exposure to UV light (e.g., at 365 nm), 9-AA can undergo a [4+4] cycloaddition to form a dimer.[4] This process is much faster than oxidation in the presence of light.[1][2][3]
Q3: How does the solvent affect the stability of this compound?
The choice of solvent can influence the rate of oxidation, primarily due to varying oxygen solubility. For instance, one study noted that oxidation in the presence of ethanolamine in methanol was faster than without it, likely because ethanolamine increased the solubility of oxygen in the solvent.[3] While comprehensive quantitative data across a wide range of solvents is limited, stability is generally higher in deoxygenated solvents.
Q4: Can I use standard antioxidants to prevent the oxidation of this compound?
Standard antioxidants may not be effective and could even be detrimental. For example, ethanolamine, a common antioxidant, was found to accelerate the oxidation of this compound in methanol.[3] This was attributed to an increase in the solubility of oxygen in the solvent.[3] Therefore, the primary method for preventing oxidation should be the removal of oxygen.
Q5: How can I store my this compound solutions to ensure stability?
For optimal stability, solutions of this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[5] To prevent oxidation, the solvent should be deoxygenated, and the headspace of the container should be filled with an inert gas like argon or nitrogen. For long-term storage, freezing the deoxygenated solution is recommended.
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence in a freshly prepared solution.
| Possible Cause | Troubleshooting Step |
| Oxygen in the solvent | The most common cause is the presence of dissolved oxygen in the solvent, leading to rapid oxidation. Prepare your solution using a deoxygenated solvent. Refer to the experimental protocols below for detailed instructions on deoxygenation techniques such as inert gas purging or the freeze-pump-thaw method. |
| High oxygen concentration in the headspace | The air in the headspace of your container contains oxygen that can dissolve into the solution over time. After preparing the solution, flush the headspace with an inert gas (argon or nitrogen) before sealing the container. |
| Incorrect solvent choice | While data is limited, some solvents may have higher oxygen solubility, accelerating oxidation. If possible, try preparing your solution in a different deoxygenated solvent. |
Issue 2: Solution degrades upon exposure to light.
| Possible Cause | Troubleshooting Step |
| Photodimerization | Exposure to UV light can cause this compound to dimerize, leading to a loss of the monomeric fluorescent species.[4] Protect your solution from light by using amber vials or by wrapping your container in aluminum foil. Work in a dimly lit environment when handling the solution. |
| Photo-oxidation | While oxidation by triplet oxygen can occur in the dark, light can sometimes accelerate oxidative processes for other aromatic compounds.[6] As a general precaution, always protect your solution from light. |
Issue 3: Inconsistent fluorescence intensity between experiments.
| Possible Cause | Troubleshooting Step |
| Variable oxygen levels | If the level of deoxygenation is not consistent between experiments, you will observe different rates of degradation and thus, variable fluorescence. Standardize your deoxygenation protocol to ensure reproducibility. |
| pH fluctuations | The fluorescence of this compound can be influenced by the pH of the solution. Acidic conditions can help maintain fluorescence by protonating the amino group.[2] Ensure the pH of your solution is controlled and consistent across experiments. |
Data Presentation
Table 1: Qualitative Stability of this compound in Solution
| Condition | Solvent | Observation | Duration | Reference |
| Nitrogen bubbled for 5 min | CDCl₃ | Green fluorescence maintained | > 3 days | [1][2] |
| Oxygen bubbled for 5 min | CDCl₃ | Green fluorescence disappeared | < 3 days | [1][2] |
| Non-degassed, in the dark | MeOH | Oxidation to AQNH observed | - | [1][2][3][4] |
| Degassed, UV irradiation (365 nm) | MeOH-d₄ | Dimer formation observed | 1-3 hours | [4] |
| With Lauric Acid (solid state on TLC) | - | Fluorescence emission maintained | ~10 hours | [4] |
Experimental Protocols
Protocol 1: Deoxygenation of Solvents by Inert Gas Purging
This method is simpler and quicker than freeze-pump-thaw and is suitable for many applications.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask or a flask with a sidearm and a septum-sealed neck
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator
-
Long needle or glass pipette
-
Bubbler
Procedure:
-
Place the solvent in the Schlenk flask. Do not fill more than two-thirds full.
-
Seal the flask with a septum.
-
Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a gas outlet.
-
Begin a gentle flow of inert gas into the solvent. You should see a steady stream of bubbles.
-
Purge the solvent for 30-60 minutes. For a 5-minute purge as mentioned in some literature for smaller volumes, ensure a reasonably vigorous bubbling rate.[1][2]
-
After purging, remove the outlet needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the flask.
-
The deoxygenated solvent is now ready to be used to prepare your this compound solution.
Protocol 2: Deoxygenation of Solvents by Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases and should be used for highly oxygen-sensitive experiments.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask with a high-vacuum stopcock
-
High-vacuum line (Schlenk line)
-
Liquid nitrogen in a Dewar flask
-
Warm water bath
Procedure:
-
Place the solvent in the Schlenk flask. The flask should not be more than half full.
-
Attach the flask to the Schlenk line.
-
With the stopcock closed to the vacuum line, immerse the flask in the liquid nitrogen Dewar to completely freeze the solvent.
-
Once the solvent is frozen solid, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to the vacuum line.
-
Remove the liquid nitrogen Dewar and allow the solvent to thaw completely in a warm water bath. You may see gas bubbles evolving from the liquid as it thaws.
-
Repeat the freeze-pump-thaw cycle (steps 3-6) at least three times. After the final cycle, you should see minimal to no bubbling upon thawing.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
The solvent is now rigorously deoxygenated and ready for use.
Protocol 3: Stabilization of this compound with Acid
Acidic conditions can help to stabilize this compound and maintain its fluorescence.
Materials:
-
This compound
-
Deoxygenated solvent
-
An appropriate acid (e.g., Lauric acid, HCl)
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the chosen acid in the deoxygenated solvent. The optimal concentration will depend on the specific acid and the experimental requirements and may need to be determined empirically.
-
Prepare the this compound solution using the deoxygenated solvent.
-
To the this compound solution, add a sufficient amount of the acid stock solution to achieve the desired final concentration.
-
Gently mix the solution.
-
As with all this compound solutions, it is best to flush the headspace of the container with an inert gas and store it in a cool, dark place.
Visualizations
References
Stabilizing 9-Aminoanthracene fluorescence for long-term experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9-Aminoanthracene (9-AA) in long-term fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound fluorescence?
A1: The fluorescence of this compound (9-AA) is primarily unstable due to two main degradation pathways:
-
Auto-oxidation: In the presence of oxygen, 9-AA can be oxidized to the non-fluorescent anthraquinone monoimine (AQNH). This process is a major cause of fluorescence loss, particularly in solution and when exposed to air.[1][2][3]
-
Photodimerization: Under UV irradiation (e.g., at 365 nm), 9-AA can undergo a [4+4] cycloaddition to form a non-fluorescent dimer.[1][3]
Q2: How can I prolong the fluorescence of this compound in my experiments?
A2: Several strategies can be employed to stabilize 9-AA fluorescence for longer durations:
-
Create Hypoxic Conditions: Removing dissolved oxygen from your sample significantly slows down auto-oxidation. This can be achieved by bubbling an inert gas, such as nitrogen, through the 9-AA solution.[1][2][3] For instance, a solution of 9-AA in CDCl3 bubbled with nitrogen maintained its green fluorescence for over three days, whereas an oxygen-bubbled solution lost its fluorescence within that time.[1][2][3][4]
-
Acidify the Medium: The addition of an acid, such as lauric acid, can help maintain the fluorescence.[1][2][3] The acid protonates the amino group of 9-AA, forming the 9-anthrylammonium salt (9AAH+). This protonated form is less susceptible to auto-oxidation.[1][3]
-
Use Antifade Reagents: While specific data for 9-AA is limited, general-purpose antifade reagents can be tested. These reagents work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.
-
Minimize Light Exposure: To prevent photodimerization, it is crucial to protect the 9-AA solution from unnecessary exposure to light, especially UV light.[1][3][5]
Q3: What is the optimal excitation and emission wavelength for this compound?
A3: In methanol, this compound exhibits an absorption maximum at approximately 420 nm and a fluorescence emission maximum at around 510 nm.[1][3]
Q4: Can the fluorescence of this compound be quenched?
A4: Yes, the fluorescence of 9-AA can be quenched by several factors:
-
Self-quenching: At high concentrations, 9-AA molecules can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching.[6][7][8]
-
Molecular Oxygen: Oxygen can act as a collisional quencher, reducing fluorescence intensity.[1][6][9]
-
Other Molecules: Certain molecules, such as purines and some amino acids, can also act as quenchers.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of fluorescence signal | Auto-oxidation due to oxygen exposure. | Prepare solutions in degassed solvents and consider working in an inert atmosphere (e.g., a glovebox). Bubbling nitrogen through the solution for 5-10 minutes can help remove dissolved oxygen.[1][2][3] |
| Photodimerization from light exposure. | Protect the sample from ambient light and use the lowest possible excitation light intensity during microscopy or spectroscopy.[1][3][5] | |
| Weak or no initial fluorescence | Incorrect pH of the medium. | Ensure the pH is not highly basic. Consider adding a small amount of a weak acid like lauric acid to stabilize the fluorophore in its protonated, more stable form.[1][3] |
| High concentration leading to self-quenching. | Dilute the this compound solution to a lower concentration (micromolar to nanomolar range is a good starting point).[6] | |
| Fluorescence fades quickly under the microscope | Photobleaching. | Reduce the excitation light intensity and exposure time.[5][10] Consider incorporating an antifade reagent into the mounting medium.[11][12] |
| Formation of a precipitate in the solution | Dimer formation upon light exposure. | This can occur with prolonged exposure to UV light.[1][3] Prepare fresh solutions and protect them from light. |
Quantitative Data
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~420 nm | Methanol | [1][3] |
| Emission Maximum (λmax) | ~510 nm | Methanol | [1][3] |
| Fluorescence Quantum Yield (Φf) | 19% | Methanol | [1][3] |
Table 2: Effect of Environment on this compound Fluorescence Stability
| Condition | Observation | Duration of Fluorescence | Reference |
| Solution in CDCl3 with N2 bubbling | Green fluorescence maintained | > 3 days | [1][2][3] |
| Solution in CDCl3 with O2 bubbling | Fluorescence disappeared | < 3 days | [1][2][3] |
| Solid state on TLC plate with Lauric Acid | Fluorescence maintained for a longer time | - | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
-
Solvent Degassing: Take the desired volume of a suitable solvent (e.g., methanol, chloroform). Bubble high-purity nitrogen gas through the solvent for at least 15-20 minutes to remove dissolved oxygen.
-
Dissolving 9-AA: Weigh the required amount of this compound and dissolve it in the degassed solvent to achieve the desired concentration. Perform this step with minimal exposure to ambient light.
-
Acidification (Optional): To further enhance stability, add a small amount of lauric acid to the solution. The exact concentration may need to be optimized for your specific application.
-
Storage: Store the prepared solution in a tightly sealed container, protected from light, and under a nitrogen atmosphere if possible. It is recommended to prepare fresh solutions for long-term experiments.
Protocol 2: Sample Preparation for Fluorescence Microscopy with this compound
-
Staining: Incubate your fixed or live cells/tissues with the stabilized this compound solution for the desired duration.
-
Washing: Gently wash the sample with a suitable buffer to remove any unbound 9-AA.
-
Mounting (for fixed cells): Mount the coverslip onto the microscope slide using a mounting medium containing an antifade reagent.
-
Imaging: Image the sample using appropriate filter sets for 9-AA (excitation ~420 nm, emission ~510 nm). Use the lowest possible excitation intensity and exposure time to minimize photobleaching.
Visualizations
Caption: Degradation pathways of this compound leading to fluorescence loss.
Caption: Experimental workflow for stabilizing this compound fluorescence.
Caption: Factors influencing the stability of this compound fluorescence.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Maintaining of the Green Fluorescence Emission of 9âAminoanthracene for Bioimaging Applications - figshare - Figshare [figshare.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. From aggregation-caused quenching luminogens to solid fluorescent materials - Advanced Science News [advancedsciencenews.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: 9-Aminoanthracene Derivatization Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 9-Aminoanthracene (9AA) and its derivatives for fluorescent labeling and derivatization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (9AA) and what is it used for?
A1: this compound is a fluorescent probe that emits green fluorescence.[1] It is used in bioimaging and as a fluorescent labeling agent in analytical chemistry, particularly for enhancing the detection of molecules in techniques like High-Performance Liquid Chromatography (HPLC). Due to its reactive primary amine group, it can be used to derivatize various functional groups.
Q2: Why is my this compound solution losing its fluorescence?
A2: this compound is susceptible to auto-oxidation, especially in the presence of oxygen and light, which leads to the formation of non-fluorescent anthraquinone monoimine (AQNH).[1][2] It can also undergo dimerization when exposed to UV light.[1][2] To maintain fluorescence, it is recommended to work under acidic conditions, in a low-oxygen environment (e.g., by bubbling nitrogen through the solution), and to protect the solution from light.[1][2]
Q3: How can I improve the stability of my this compound solution?
A3: The stability of 9AA can be improved by preparing it in an acidic solution, which forms the more stable 9-anthrylammonium salt.[1][2] Storing the solution in the dark and under an inert atmosphere (like nitrogen or argon) will also help to prevent degradation.[1]
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: In methanol, this compound has an absorption maximum at approximately 420 nm and an emission maximum at around 510 nm.[1]
Troubleshooting Guide for Derivatization Reactions
This section addresses common problems encountered during the derivatization of analytes with this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivatization Product | Degradation of 9AA reagent: The reagent may have oxidized or dimerized. | Prepare fresh 9AA solution. Protect the reagent from light and oxygen. Consider preparing the reagent in an acidic solvent to improve stability. |
| Inactive Analyte: The functional group on the analyte may not be available for reaction. | Check the purity and stability of your analyte. Ensure the pH of the reaction mixture is appropriate for the derivatization reaction. | |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to poor yields. | Optimize the reaction conditions. Refer to a specific protocol for your analyte or a similar compound. | |
| Poor Reproducibility | Inconsistent Reagent Quality: Variability in the purity or concentration of the 9AA solution. | Use a high-purity grade of this compound. Prepare fresh solutions for each batch of experiments. |
| Variability in Reaction Conditions: Fluctuations in temperature, timing, or sample handling. | Standardize all experimental parameters. Use a temperature-controlled reaction environment. | |
| Presence of Multiple Peaks in Chromatogram | Excess Derivatizing Reagent: Unreacted 9AA or its derivative in the sample. | Optimize the molar ratio of the derivatizing reagent to the analyte. Use a cleanup step, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove excess reagent. |
| Side Reactions or Byproducts: Formation of undesired products during the reaction. | Adjust reaction conditions (e.g., temperature, pH) to minimize side reactions. Purify the derivatized product before analysis. | |
| Degradation of Derivatized Product: The fluorescent tag may be unstable under the analytical conditions. | Ensure the mobile phase and other analytical conditions are compatible with the derivatized product. Analyze the sample as soon as possible after derivatization. |
Experimental Protocols
Protocol 1: Derivatization of Isocyanates with 9-(Methylaminomethyl)anthracene (MAMA)
This protocol is adapted for the analysis of isocyanate monomers. 9-(Methylaminomethyl)anthracene, a derivative of this compound, reacts with the isocyanate group to form a stable, fluorescent urea derivative.
Materials:
-
9-(Methylaminomethyl)anthracene (MAMA)
-
Isocyanate standard/sample
-
Dichloromethane (DCM)
-
Acetonitrile
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the isocyanate sample in dichloromethane.
-
Derivatization: Add a solution of MAMA in dichloromethane to the sample. The derivatization occurs concurrently with the extraction.
-
Reaction: Allow the reaction to proceed at room temperature.
-
Analysis: Analyze the resulting fluorescent urea derivatives by reversed-phase HPLC with fluorescence detection.
Quantitative Data
The following table provides representative data on the recovery and precision for the analysis of isocyanates using a derivatization method with an anthracene-based reagent.
| Analyte | Spiked Concentration (mg/kg) | Recovery (%) | Precision (RSD, %) |
| Toluene-2,4-diisocyanate (TDI) | 0.1 | 92 | 3.5 |
| Toluene-2,6-diisocyanate (TDI) | 0.1 | 91 | 4.2 |
| Hexamethylene diisocyanate (HDI) | 0.1 | 88 | 2.8 |
| Diphenylmethane-4,4'-diisocyanate (MDI) | 0.1 | 95 | 2.1 |
This data is representative and may vary depending on the specific experimental conditions and matrix.
Diagrams
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for this compound derivatization.
References
Technical Support Center: 9-Aminoanthracene Fluorescence and pH Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the fluorescence intensity of 9-Aminoanthracene (9AA).
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the pH-dependent fluorescence of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in fluorescence intensity at low pH. | While the protonated form (9AAH+) is fluorescent, aggregation at high concentrations in certain buffer systems can lead to self-quenching. The choice of acidic medium can also influence fluorescence. | 1. Verify Concentration: Ensure the this compound concentration is in the low micromolar range to minimize aggregation. 2. Buffer Selection: Use a buffer system appropriate for the desired pH range. For highly acidic conditions, consider using dilute solutions of strong acids like HCl or H₂SO₄ rather than complex buffers. 3. Solvent Effects: Be aware that the solvent can influence the pKa of this compound and its fluorescence properties. Maintain consistent solvent composition across all experiments. |
| Fluorescence intensity is unstable and decreases over time. | This compound is susceptible to photo-oxidation and dimerization, especially in neutral to basic solutions and when exposed to oxygen and UV light.[1][2] | 1. Deoxygenate Solutions: Purge solutions with an inert gas like nitrogen or argon before and during measurements to minimize oxidation. 2. Minimize Light Exposure: Protect the sample from ambient light and use the lowest possible excitation intensity and exposure time during measurements. 3. Acidic Conditions: Working in acidic conditions (pH < 4) can help maintain fluorescence by favoring the more stable protonated form.[1][2] 4. Fresh Solutions: Prepare this compound solutions fresh before each experiment. |
| Inconsistent or non-reproducible fluorescence readings across different experimental days. | Variations in buffer preparation, instrument calibration, or sample handling can lead to a lack of reproducibility. | 1. Standardize Buffer Preparation: Use a calibrated pH meter and fresh, high-purity reagents for buffer preparation. 2. Instrument Calibration: Regularly calibrate your spectrofluorometer using standard reference materials. 3. Consistent Sample Handling: Ensure that the concentration of this compound, solvent composition, and temperature are consistent across all experiments. |
| Observed changes in the shape of the fluorescence spectrum with pH. | This could be indicative of excited-state proton transfer (ESPT), where the protonation state of the molecule changes after excitation. This can lead to the appearance of new emission bands or shifts in the emission maximum. | 1. Acquire Full Spectra: Record the entire fluorescence emission spectrum at each pH value, not just the intensity at a single wavelength. 2. Analyze Spectral Shifts: Look for the appearance of new peaks or a shift in the emission maximum as the pH is varied. This can provide insights into the photophysical processes occurring. 3. Time-Resolved Fluorescence: If available, time-resolved fluorescence spectroscopy can help to distinguish between different emitting species. |
II. Frequently Asked Questions (FAQs)
Q1: How does pH affect the chemical structure of this compound?
A1: In aqueous or protic solutions, the amino group of this compound can be protonated in acidic conditions to form the 9-anthrylammonium cation (9AAH+). The equilibrium between the neutral form (9AA) and the protonated form is pH-dependent.
Q2: What is the expected trend of fluorescence intensity of this compound as a function of pH?
A2: The fluorescence quantum yields of both the neutral this compound (9AA) and its protonated form (9AAH+) in methanol have been reported to be very similar (19% and 20%, respectively). This suggests that the intrinsic fluorescence intensity might not change dramatically with pH. However, the stability of the molecule is greater in acidic conditions, which can lead to a more stable fluorescence signal over time by minimizing oxidative degradation.[1][2]
Q3: What is excited-state proton transfer (ESPT) and is it relevant for this compound?
A3: Excited-state proton transfer is a phenomenon where a molecule's acidity or basicity changes significantly upon excitation with light. Aromatic amines like this compound can become more acidic in the excited state. This means that even if the molecule is protonated in the ground state (at low pH), it might deprotonate in the excited state before fluorescence occurs. This can lead to complex fluorescence behavior, including the appearance of emission from the neutral form even in acidic solutions.
Q4: What are the optimal excitation and emission wavelengths for monitoring the fluorescence of this compound?
A4: In methanol, the absorption maximum for this compound is around 420 nm, and the fluorescence emission maximum is approximately 510 nm. For the protonated form, the spectral profiles are similar. It is recommended to determine the optimal excitation and emission wavelengths for your specific experimental conditions (solvent, buffer, etc.).
Q5: Can solvent choice impact the pH-dependent fluorescence of this compound?
A5: Yes, the solvent can significantly influence the ground and excited-state pKa of this compound. The polarity and protic nature of the solvent can affect the stability of both the neutral and protonated forms, thereby shifting the equilibrium and potentially altering the fluorescence response to pH. It is crucial to select an appropriate solvent system and maintain its consistency throughout your experiments.
III. Data Presentation
| Species | Solvent | Fluorescence Quantum Yield (Φ_F) |
| This compound (9AA) | Methanol | 0.19 |
| 9-Anthrylammonium chloride (9AAH+·Cl-) | Methanol | 0.20 |
Data sourced from ACS Omega.
IV. Experimental Protocols
Protocol: Fluorescence pH Titration of this compound
This protocol outlines the steps for measuring the fluorescence intensity of this compound as a function of pH.
1. Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or a mixed aqueous-organic solvent)
-
Buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate buffers) or dilute HCl and NaOH solutions for pH adjustment.
-
Calibrated spectrofluorometer
-
Calibrated pH meter
-
Quartz cuvettes
2. Procedure:
-
Prepare a Stock Solution of this compound:
-
Dissolve a known amount of this compound in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Protect this solution from light.
-
-
Prepare a Series of pH-Adjusted Solutions:
-
Prepare a series of solutions with varying pH values using appropriate buffers or by adding small aliquots of acid or base.
-
-
Prepare Samples for Measurement:
-
For each pH value, add a small, constant volume of the this compound stock solution to a cuvette containing the pH-adjusted solution. The final concentration of this compound should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects and aggregation.
-
-
Acquire Fluorescence Spectra:
-
For each sample, record the fluorescence emission spectrum using the predetermined optimal excitation wavelength (around 420 nm). Ensure the instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
From each spectrum, determine the fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity as a function of pH.
-
V. Visualizations
Caption: Workflow for fluorescence pH titration of this compound.
Caption: pH-dependent equilibrium between neutral and protonated this compound.
References
Avoiding dimerization of 9-Aminoanthracene under UV irradiation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you avoid the unwanted dimerization of 9-Aminoanthracene (9AA) during your experiments involving UV irradiation.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Loss of green fluorescence during or after UV exposure. | Photodimerization of this compound. | Implement one or more of the prevention strategies outlined below, such as acidification of the solution or removal of oxygen. |
| Appearance of a colorless precipitate after UV irradiation. | Formation of the this compound dimer, which has low solubility. | Confirm the identity of the precipitate using techniques like ¹H NMR. To prevent its formation, use the methods described in this guide. |
| Complex ¹H NMR spectrum with unexpected peaks after UV exposure. | Presence of both the this compound monomer, its dimer, and potentially auto-oxidation products. | Simplify the experimental conditions to isolate the cause. For example, first, run the experiment under hypoxic conditions to minimize oxidation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation under UV light?
Under UV irradiation, particularly at a wavelength of 365 nm, two molecules of this compound (9AA) can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer. This photodimerization is a rapid process and often the primary pathway of degradation, occurring much faster than the competing auto-oxidation, which typically happens in the presence of oxygen.
Q2: What is the mechanism of this photodimerization?
The photodimerization of 9AA proceeds via a [4+4] cycloaddition at the 9- and 10-positions of the anthracene core. This reaction is photochemically allowed, whereas a thermal [4+4] cycloaddition is forbidden by the Woodward-Hoffmann rules. The process involves the excitation of a 9AA molecule to a singlet or triplet state, which then reacts with a ground-state molecule to form the dimer.
Reaction Pathway for this compound Photodimerization
Caption: Photodimerization of this compound under UV irradiation.
Q3: How can I prevent the photodimerization of this compound?
There are two primary and highly effective strategies to prevent the photodimerization of 9AA:
-
Acidification: The presence of an acid leads to the protonation of the amino group, forming the 9-anthrylammonium salt. This salt is significantly more resistant to photodimerization. Both organic acids, such as lauric acid, and mineral acids, like hydrochloric acid (HCl), have been shown to be effective.
-
Hypoxic (Oxygen-Free) Conditions: Removing dissolved oxygen from the reaction mixture can also help in preserving the monomeric form of 9AA. This is typically achieved by bubbling an inert gas, such as nitrogen or argon, through the solution before and during the UV irradiation.
Q4: What is a recommended experimental protocol to avoid dimerization?
The following protocol combines both acidification and hypoxic conditions for maximum protection against photodimerization.
Experimental Workflow for Preventing this compound Dimerization
Caption: Recommended workflow to minimize this compound dimerization.
Detailed Steps:
-
Solution Preparation: Dissolve your this compound sample in a suitable solvent (e.g., methanol-d4 for NMR studies).
-
Acidification: Add a sufficient amount of acid to protonate the this compound. For example, you can add a molar excess of concentrated HCl.
-
Deoxygenation: Bubble nitrogen or argon gas through the solution for at least 5-10 minutes to remove dissolved oxygen.
-
UV Irradiation: While maintaining an inert atmosphere, irradiate your sample with a UV source at the desired wavelength (e.g., 365 nm).
-
Analysis: Monitor the reaction using an appropriate analytical technique. ¹H NMR is effective for observing the disappearance of monomer signals and the appearance of dimer signals. Fluorescence spectroscopy can also be used
Optimizing reaction conditions for 9-Aminoanthracene labeling of biomolecules
Welcome to the technical support center for 9-Aminoanthracene (9-AA) labeling of biomolecules. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (9-AA) and what are its primary applications?
This compound is a fluorescent probe that emits green fluorescence. Due to its primary amine group, it can be covalently attached to various biomolecules, making it a versatile tool for fluorescence microscopy, bioimaging, and other detection-based assays.
Q2: What functional groups on a biomolecule can this compound react with?
The primary amine of 9-AA is used to target specific functional groups on biomolecules. The two most common target groups are:
-
Carboxylic Acids (-COOH): Found on proteins (e.g., aspartic acid, glutamic acid, C-terminus). This reaction requires activators like carbodiimides (EDC) and N-hydroxysuccinimide (NHS).
-
Aldehydes (-CHO): Found on glycans or glycoproteins after mild periodate oxidation. This reaction proceeds via reductive amination.
Q3: What are the main challenges when working with this compound?
This compound has several chemical properties that require special attention:
-
Oxidation: It is susceptible to oxidation by atmospheric oxygen, especially in solution and under dark conditions, which leads to the formation of a non-fluorescent product.
-
Dimerization: Under UV light exposure (e.g., 365 nm), 9-AA can dimerize, which also results in a loss of fluorescence.
-
Solubility: It has limited solubility in water and aqueous buffers, typically requiring dissolution in an organic co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Troubleshooting Guide
This guide addresses common problems encountered during the 9-AA labeling process.
Problem: Low or No Fluorescent Signal
Q4: My final product has very low fluorescence. What went wrong?
Low fluorescence is a common issue that can stem from several sources. The most likely causes are poor labeling efficiency, degradation of the 9-AA dye, or fluorescence quenching.
Possible Causes & Solutions:
-
9-AA Degradation: The dye is sensitive to light and oxygen.
-
Solution: Always prepare 9-AA solutions fresh in anhydrous DMF or DMSO. Protect the reaction vessel from light by wrapping it in aluminum foil. Consider using degassed buffers to minimize oxidation. The presence of a slight acidity can help maintain fluorescence.
-
-
Suboptimal Reaction pH: The pH is critical for both EDC/NHS and reductive amination chemistries.
-
Solution (EDC/NHS): The activation of carboxyl groups with EDC is most efficient at pH 4.5-6.0. The subsequent reaction with the amine (9-AA) is most efficient at a neutral to slightly basic pH of 7.0-8.0. A two-step protocol in different buffers is recommended (see Protocol 2).
-
Solution (Reductive Amination): This reaction is typically performed in a solution of DMSO containing acetic acid to facilitate the formation of the Schiff base intermediate.
-
-
Inefficient Removal of Unconjugated Dye: Free 9-AA in solution can interfere with signal measurement.
-
Solution: Ensure thorough purification after the labeling reaction. Use size-exclusion chromatography or extensive dialysis to separate the labeled biomolecule from the smaller, unreacted dye molecules.
-
-
Fluorescence Quenching: Too many fluorophores attached to a single biomolecule can lead to self-quenching.
-
Solution: Optimize the molar ratio of 9-AA to your biomolecule. Start with a lower ratio (e.g., 5:1 dye:protein) and perform a titration to find the optimal degree of labeling that yields the brightest signal.
-
Problem: Sample Precipitation During Reaction
Q5: My protein/biomolecule precipitated after I added the this compound solution. How can I prevent this?
Precipitation occurs when the properties of the biomolecule are significantly altered, causing it to become insoluble in the reaction buffer.
Possible Causes & Solutions:
-
High Concentration of Organic Solvent: 9-AA is dissolved in DMF or DMSO. Adding a large volume of this organic solvent to your aqueous protein solution can cause it to denature and precipitate.
-
Solution: Prepare a concentrated stock of 9-AA in DMF/DMSO so that you only need to add a small volume (ideally <5% of the total reaction volume) to your biomolecule solution.
-
-
Over-Labeling: 9-AA is a hydrophobic molecule. Attaching too many hydrophobic dye molecules to the surface of a protein can cause it to aggregate and precipitate out of solution.
-
Solution: Reduce the molar excess of 9-AA used in the reaction. A lower degree of labeling is often sufficient and helps maintain the solubility and function of the biomolecule.
-
Problem: High Background Signal
Q6: I'm observing high, non-specific background fluorescence in my assay. What is the cause?
High background is almost always due to the presence of residual, unconjugated this compound that was not removed after the labeling reaction.
Possible Causes & Solutions:
-
Inadequate Purification: The purification method may not be suitable for removing all the free dye.
-
Solution: Use a purification method with an appropriate molecular weight cutoff. For proteins, a desalting column (e.g., G-25) is effective for quickly removing small molecules. For more rigorous cleanup, dialysis with multiple buffer changes over 24-48 hours is recommended. Ensure the dialysis membrane has a pore size that retains your biomolecule while allowing the free dye to pass through.
-
-
Hydrophobic Interactions: 9-AA is hydrophobic and may non-covalently associate with biomolecules.
-
Solution: During purification washes, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to disrupt non-specific hydrophobic interactions and help wash away unbound dye.
-
Optimization of Reaction Conditions
Optimizing key parameters is crucial for successful labeling. The following tables summarize recommended starting conditions.
Table 1: General Reaction Parameters
| Parameter | EDC/NHS Coupling | Reductive Amination | Rationale |
| Biomolecule Buffer | Amine-free (e.g., MES, HEPES, PBS) | DMSO / Acetic Acid | Avoid primary amines in EDC buffers as they compete for reaction. Reductive amination requires specific solvent conditions. |
| 9-AA Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DMSO | 9-AA has poor aqueous solubility. Anhydrous solvent prevents premature hydrolysis of NHS esters. |
| Temperature | Room Temperature (20-25°C) | 65°C | EDC/NHS coupling proceeds efficiently at room temperature. Reductive amination often requires heat to drive the reaction. |
| Reaction Time | 2 hours to overnight | 2-4 hours | Reaction times are dependent on reactant concentrations and temperature. |
| Protection | Protect from light (wrap in foil) | Protect from light (wrap in foil) | Prevents photodimerization and degradation of this compound. |
Table 2: Recommended Molar Ratios & pH
| Coupling Chemistry | Stage | Molar Ratio (Dye:Biomolecule) | Recommended pH | Buffer Example |
| EDC / NHS | 1. Activation | N/A (EDC:NHS:COOH ≈ 5:5:1) | 4.5 - 6.0 | 0.1 M MES, 0.5 M NaCl |
| 2. Coupling | 5:1 to 20:1 | 7.0 - 8.0 | 100 mM Phosphate Buffer (PBS) | |
| Reductive Amination | One-Step | 10:1 to 40:1 | Acidic | DMSO / Acetic Acid (7:3 v/v) |
Experimental Protocols & Visualizations
General Workflow
The overall process for labeling involves preparing the reagents, running the conjugation reaction, and purifying the final product.
Protocol 1: Labeling of Glycans via Reductive Amination
This protocol is designed for labeling aldehyde groups on oligosaccharides or oxidized glycoproteins.
-
Prepare Glycan Sample: Lyophilize the purified glycan sample (approx. 1-10 nmol) in a microcentrifuge tube.
-
Prepare Labeling Reagent: Prepare a solution of this compound in a 7:3 (v/v) mixture of DMSO and glacial acetic acid to a final concentration of approximately 0.25 M.
-
Prepare Reducing Agent: Prepare a fresh solution of sodium cyanoborohydride (NaCNBH₃) in the same DMSO/acetic acid solvent to a final concentration of 1.0 M.
-
Initiate Reaction: Add 10-20 µL of the 9-AA labeling reagent to the dried glycan. Add an equal volume of the NaCNBH₃ reducing agent.
-
Incubate: Vortex the mixture briefly, then incubate at 65°C for 2-4 hours in a heating block. Ensure the tube is sealed tightly and protected from light.
-
Purification: After cooling to room temperature, remove the excess dye and reagents. For oligosaccharides, this is often done using a solid-phase extraction (SPE) cartridge designed for glycan cleanup.
Protocol 2: Two-Step Labeling of Proteins via EDC/NHS Chemistry
This protocol minimizes the risk of protein cross-linking by activating the protein's carboxyl groups first before adding the 9-AA.
-
Prepare Protein: Dissolve the protein containing carboxyl groups in an amine-free Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 1-5 mg/mL.
-
Prepare Reagents:
-
Allow EDC and NHS to equilibrate to room temperature before opening. Prepare solutions fresh in anhydrous DMSO or water immediately before use.
-
Prepare a 10-20 mM stock solution of 9-AA in anhydrous DMSO.
-
-
Activate Carboxyl Groups: Add EDC and NHS to the protein solution. A 5-fold molar excess of EDC and NHS over the concentration of carboxyl groups is a good starting point. Incubate for 15-30 minutes at room temperature.
-
Remove Excess EDC: Immediately remove excess and hydrolyzed EDC using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Coupling Buffer (e.g., PBS, pH 7.2). This step also exchanges the protein into the optimal buffer for the amine reaction.
-
Couple this compound: Immediately add the 9-AA stock solution to the activated, buffer-exchanged protein. Use a 10- to 20-fold molar excess of 9-AA relative to the protein concentration.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to consume any remaining active NHS esters.
-
Purify Conjugate: Remove unconjugated 9-AA and quenching reagents by extensive dialysis against PBS or by size-exclusion chromatography.
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing low labeling efficiency.
Common issues with 9-Aminoanthracene staining in fixed tissues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 9-Aminoanthracene (9AA) for staining fixed tissues. Given that this compound is a small fluorescent molecule rather than a targeted antibody-based probe, this guide focuses on the specific chemical properties of 9AA and general principles of fluorescence microscopy.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the this compound staining workflow.
Problem: Weak or No Green Fluorescence Signal
| Potential Cause | Recommended Solution |
| Oxidation of 9AA: this compound is highly susceptible to auto-oxidation by atmospheric oxygen, especially under illumination, which converts it to a non-fluorescent compound.[1][2][3][4] | • Prepare 9AA staining solutions fresh before each use.• De-gas solvents by bubbling with nitrogen or argon before dissolving the 9AA.[2][3][4]• Work quickly and minimize the exposure of the staining solution and stained slides to air and light.• Consider adding an acidic component like lauric acid to the staining buffer, as acidic conditions can help maintain fluorescence.[1][2][3][4] |
| Photodimerization: Under UV light exposure (e.g., 365 nm), 9AA can form a non-fluorescent dimer, leading to signal loss.[1][2][4] | • Minimize exposure of the sample to the excitation light source.• Use the lowest possible excitation intensity that provides a usable signal.• Always store stained slides in the dark. |
| Incorrect Microscope Filter Set: The microscope's filter cubes must match the spectral properties of 9AA. | • Use a filter set appropriate for 9AA's excitation (≈420 nm) and emission (≈510 nm) peaks.[1][2] A DAPI or FITC filter set may not be optimal. |
| Low Stain Concentration: The concentration of 9AA may be too low to produce a detectable signal. | • Perform a concentration titration to determine the optimal staining concentration for your specific tissue type and fixation method.[5] |
| Insufficient Incubation Time: The stain may not have had enough time to penetrate the tissue. | • Increase the incubation time. One study reported successful staining of tissues within 10 minutes.[1][4] |
| Sample Dried Out: Allowing the tissue to dry at any point during the staining process can abolish the signal.[6] | • Ensure the sample remains hydrated and covered with buffer or staining solution throughout the protocol.[6] |
Problem: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excessive Stain Concentration: High concentrations of 9AA can lead to non-specific binding and high background.[5][7] | • Reduce the concentration of the 9AA staining solution. Perform a titration to find the lowest effective concentration.[5] |
| Poor Solubility & Aggregation: 9AA has limited solubility in aqueous solutions and may precipitate or form aggregates that bind non-specifically to the tissue.[8] | • Dissolve 9AA in an organic solvent like ethanol or acetone before diluting it into your final aqueous staining buffer.[8]• Ensure the final concentration of the organic solvent in the staining buffer is compatible with your tissue preparation.• Filter the staining solution through a 0.22 µm syringe filter before use. |
| Insufficient Washing: Unbound 9AA molecules remain in the tissue, contributing to background fluorescence. | • Increase the number and/or duration of wash steps after staining.[7] Use a buffer like PBS or TBS. |
| Tissue Autofluorescence: Many fixed tissues naturally fluoresce, often in the blue and green channels, which can obscure the 9AA signal.[6][5] | • Image an unstained control slide using the same filter set and exposure settings to assess the level of autofluorescence.[6][5]• If autofluorescence is high, consider pre-treating the tissue with a quenching agent like Sudan Black B.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound is typically excited around 420 nm and has its maximum fluorescence emission around 507-510 nm, resulting in a green signal.[1][2]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as ethanol, acetone, methanol, and DMSO, but it has very limited solubility in water.[1][8] For staining protocols, a stock solution should be prepared in an organic solvent and then diluted to the final working concentration in an appropriate aqueous buffer.
Q3: Why is my this compound solution losing its fluorescence over time?
A3: this compound is unstable in the presence of oxygen and light. It undergoes auto-oxidation, which chemically alters the molecule and quenches its fluorescence.[1][2][3] This process can happen within hours to days, depending on the conditions. To mitigate this, always prepare solutions fresh, store the powder and solutions protected from light, and consider de-gassing your solvents.[2][3][4]
Q4: Can I use an anti-fade mounting medium with this compound?
A4: Yes, using a commercial anti-fade mounting medium is highly recommended. This will help protect the 9AA from photobleaching during imaging and preserve the fluorescence for longer periods.[5]
Q5: How does this compound staining work? What does it bind to?
A5: As a small, aromatic molecule, this compound does not have a specific biological target like an antibody. It is considered a fluorescent probe whose staining pattern is likely based on its physicochemical properties.[1][8] It may preferentially accumulate in lipid-rich structures or other hydrophobic regions within the cell or tissue through non-covalent interactions like π-π stacking.[8] The exact binding mechanism will be tissue and fixation-dependent.
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ≈ 420 nm (in Methanol) | [1][2] |
| Emission Maximum (λem) | ≈ 510 nm (in Methanol) | [1] |
| Fluorescence Quantum Yield | 19% (in Methanol) | [1] |
| Appearance | Yellow to dark green powder/crystal | [8] |
| Solubility | Soluble in ethanol, acetone; Limited in water | [8] |
| Molecular Formula | C₁₄H₁₁N | [8] |
| Molecular Weight | 193.24 g/mol | [8] |
Experimental Protocols & Visualizations
General Staining Workflow for Fixed Tissues
The following protocol is a generalized procedure based on standard fluorescence staining techniques, adapted for a small molecule probe like this compound. Optimization will be required for specific applications.
Methodology:
-
Rehydration & Permeabilization:
-
For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol series (e.g., 100%, 95%, 70%) to water.
-
Wash slides in Phosphate-Buffered Saline (PBS).
-
If required for intracellular access, permeabilize the tissue with a detergent solution (e.g., 0.1-0.2% Triton X-100 in PBS) for 10-15 minutes.
-
-
Staining:
-
Prepare a fresh staining solution of this compound in PBS. Note: Prepare a concentrated stock in a solvent like ethanol and dilute to the final working concentration. The optimal concentration must be determined empirically.
-
Remove the wash buffer from the slides and apply the 9AA staining solution, ensuring the tissue is fully covered.
-
Incubate for an optimized period (e.g., 10-30 minutes) at room temperature in a dark, humidified chamber to prevent drying and photobleaching.
-
-
Washing:
-
Remove the staining solution.
-
Wash the slides multiple times (e.g., 3 x 5 minutes) with PBS to remove unbound stain and reduce background.
-
-
Mounting & Imaging:
-
Mount the coverslip using an anti-fade mounting medium.
-
Image using a fluorescence microscope equipped with a suitable filter set for 9AA (Excitation: ≈420 nm, Emission: ≈510 nm).
-
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. CAS 779-03-3: this compound | CymitQuimica [cymitquimica.com]
Improving the signal-to-noise ratio in 9-Aminoanthracene fluorescence detection
Technical Support Center: 9-Aminoanthracene Fluorescence Detection
Welcome to the technical support center for this compound (9-AA) fluorescence detection. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low fluorescence signal or signal loss with this compound?
A1: A weak or diminishing fluorescence signal with 9-AA can be attributed to several factors:
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Auto-oxidation: 9-AA is susceptible to auto-oxidation, especially in the presence of oxygen, which converts it to the non-fluorescent anthraquinone monoimine (AQNH). This process can occur in the dark.[1][2][3]
-
Photodimerization: Under UV irradiation (e.g., at 365 nm), 9-AA can undergo dimerization, leading to a loss of its monomeric fluorescent form.[1][2][3]
-
Photobleaching: Like many fluorophores, 9-AA is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[4][5][6]
-
Fluorescence Quenching: The fluorescence of 9-AA can be quenched by various molecules through processes like collisional (dynamic) quenching or static quenching.[7][8] Oxygen is a well-known collisional quencher.[8]
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Suboptimal pH: The fluorescence of 9-AA is pH-dependent.[8] Working outside the optimal pH range can lead to a decreased signal.
-
Solvent Effects: The choice of solvent can significantly impact the fluorescence quantum yield. For instance, the quantum yield of 9-DMA (a derivative) is observed to decrease with increasing solvent polarity from cyclohexane to acetonitrile.[9]
Q2: How can I prevent the degradation of my this compound sample?
A2: To maintain the green fluorescence emission of 9-AA, consider the following strategies:
-
Work Under Acidic Conditions: The presence of an acid can help maintain the fluorescence of 9-AA by shifting the equilibrium towards the more stable 9-anthrylammonium salt (9AAH+), which slows down auto-oxidation.[1][2][10]
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Create a Hypoxic Environment: Since oxidation is a major issue, removing oxygen can preserve the fluorescence. Bubbling an inert gas like nitrogen through your 9-AA solution can extend its fluorescent lifetime significantly.[1][3][10] A solution of 9-AA in CDCl3 bubbled with nitrogen maintained its green fluorescence for over three days, whereas an oxygen-bubbled solution lost its fluorescence within the same period.[1][3][10]
-
Use Antioxidants: The use of antioxidants can help mitigate oxidation.[3]
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Minimize Light Exposure: To prevent photodimerization and photobleaching, protect the 9-AA solution from unnecessary exposure to light, especially UV light.[1][3]
Q3: What are the optimal excitation and emission wavelengths for this compound?
A3: For this compound, the typical absorption (excitation) maximum is around 420 nm, and the fluorescence emission maximum is around 510 nm, emitting a green fluorescence.[1] However, it is always recommended to experimentally determine the optimal excitation and emission wavelengths for your specific experimental setup and solvent conditions, as these can cause shifts in the spectra.[11][12]
Q4: How does the solvent choice affect my this compound fluorescence measurements?
A4: The solvent environment can have a profound impact on the photophysical properties of 9-AA. Key considerations include:
-
Polarity: Solvent polarity can influence the fluorescence quantum yield. For some anthracene derivatives, increasing solvent polarity can lead to a decrease in quantum yield.[9]
-
Viscosity: Higher viscosity solvents can sometimes lead to an increase in fluorescence lifetimes.[9]
-
Purity: Ensure the use of high-purity or spectroscopy-grade solvents to avoid fluorescent impurities that can contribute to background noise.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Possible Causes | Solutions |
| High Background Noise | 1. Contaminated solvents or reagents.2. Autofluorescence from the sample matrix or container.3. Use of non-fluorescence compatible materials (e.g., some PVDF membranes).[13]4. Suboptimal instrument settings.5. Light leaks in the spectrofluorometer. | 1. Use high-purity, spectroscopy-grade solvents.2. Run a blank sample (containing everything except 9-AA) to measure and subtract the background fluorescence.[14]3. Ensure all materials (cuvettes, plates, membranes) are non-fluorescent or low-fluorescence.[13]4. Optimize instrument parameters such as slit widths and detector gain.5. Check the instrument for light leaks. |
| Low Signal-to-Noise Ratio (SNR) | 1. Insufficient 9-AA concentration.2. High background fluorescence.3. Photobleaching.4. Inefficient light detection.5. Short integration time.[15] | 1. Optimize the 9-AA concentration; be aware that very high concentrations can lead to self-quenching.[8]2. Implement strategies to reduce background noise (see above).3. Minimize the sample's exposure to the excitation light.[5] Use antifade reagents for fixed samples.[5]4. Ensure the optical path is clean and aligned. Use appropriate emission filters to block scattered excitation light.[16]5. Increase the measurement integration time; for random noise, the SNR improves proportionally to the square root of the number of averaged measurements.[15] |
| Signal Decreases Over Time (Photobleaching) | 1. Prolonged or high-intensity exposure to excitation light.2. Presence of oxygen, which can accelerate photobleaching.[6] | 1. Reduce the intensity of the excitation light using neutral density filters.[5]2. Minimize the duration of light exposure by only illuminating the sample during data acquisition.[5]3. Deoxygenate the sample solution.4. For microscopy, use a mounting medium containing an antifade agent.[5] |
| Inconsistent or Irreproducible Results | 1. Sample degradation (oxidation or dimerization).2. Pipetting errors or inconsistent sample preparation.3. Temperature fluctuations (can affect quenching rates).[7]4. Instrument drift. | 1. Prepare fresh 9-AA solutions and protect them from light and oxygen.[1][3]2. Ensure accurate and consistent sample preparation techniques.3. Use a temperature-controlled sample holder to maintain a constant temperature.4. Allow the instrument to warm up and stabilize before taking measurements. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its derivatives.
Table 1: Photophysical Properties of this compound and its Hydrochloride Salt in Methanol
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |
| This compound (9-AA) | 420 | 510 | 19% |
| 9-Anthrylammonium chloride (9AAH+·Cl–) | Similar to 9-AA | Similar to 9-AA | 20% |
| Data sourced from[1] |
Table 2: Effect of Solvent on the Fluorescence Quantum Yield (Φ_f) of 9-(N,N-Dimethylamino)anthracene
| Solvent | Polarity | Φ_f |
| Cyclohexane | Low | High |
| Acetonitrile | High | Low |
| Methanol | High | Lower than Water |
| Water | Very High | Higher than Methanol |
| DMF, DMSO, Ethylene Glycol, Glycerol | High | Much Higher |
| Qualitative trends are summarized from[9]. The fluorescence quantum yield of 9-DMA generally decreases as solvent polarity increases from cyclohexane to acetonitrile. However, other factors like viscosity also play a significant role, as seen with the higher quantum yields in viscous solvents like glycerol. |
Experimental Protocols
Protocol 1: Preparation and Stabilization of this compound Solution
This protocol describes how to prepare a 9-AA solution and minimize its degradation.
Materials:
-
This compound (9-AA)
-
High-purity solvent (e.g., Methanol, Chloroform)
-
Nitrogen or Argon gas source
-
Acid (e.g., Lauric acid, HCl) (Optional, for stabilization)
Procedure:
-
Weigh the desired amount of 9-AA in a clean glass vial.
-
Add the appropriate volume of high-purity solvent to achieve the desired concentration.
-
To minimize oxidation, gently bubble nitrogen gas through the solution for 5-10 minutes.[1][3]
-
If stabilization is required, a small amount of acid can be added. For solid-state applications on a TLC plate, pre-spotting with lauric acid has been shown to maintain fluorescence for an extended period.[1][2]
-
Store the solution in a tightly sealed, amber-colored vial to protect it from light and air. Prepare fresh solutions for critical experiments.
Protocol 2: Measuring Fluorescence to Determine Signal-to-Noise Ratio
This protocol outlines the general steps for acquiring a fluorescence spectrum and calculating the signal-to-noise ratio (SNR), using the water Raman peak as a standard method for instrument sensitivity characterization.[17]
Materials:
-
Calibrated spectrofluorometer
-
Quartz cuvette
-
Ultrapure water
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable output.
-
Sample Preparation: Fill a clean quartz cuvette with ultrapure water.
-
Acquisition Parameters:
-
Set the excitation wavelength to 350 nm.
-
Set the emission scan range from 365 nm to 450 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Set the integration time (e.g., 1 second).[17]
-
-
Data Acquisition: Place the cuvette in the sample holder and acquire the emission spectrum.
-
SNR Calculation:
-
The "signal" is the peak intensity of the water Raman band (typically around 397 nm for 350 nm excitation).
-
The "noise" is the root-mean-square (RMS) deviation of the background signal in a region where no fluorescence or Raman scatter is present (e.g., 440-450 nm).
-
Calculate SNR using the formula: SNR = Peak Signal Intensity / RMS of Noise
-
Diagrams
Below are diagrams illustrating key concepts and workflows for improving this compound fluorescence detection.
Caption: A logical workflow for troubleshooting common issues to improve the SNR.
Caption: Degradation pathways of 9-AA and corresponding prevention strategies.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 10. Collection - Maintaining of the Green Fluorescence Emission of 9âAminoanthracene for Bioimaging Applications - ACS Omega - Figshare [acs.figshare.com]
- 11. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. reddit.com [reddit.com]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 17. static.horiba.com [static.horiba.com]
Purity analysis of 9-Aminoanthracene and removal of fluorescent impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Aminoanthracene (9-AA). The information provided addresses common issues related to purity analysis and the removal of fluorescent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: The most common impurities in this compound are its oxidation and dimerization products. Auto-oxidation in the presence of air, particularly triplet oxygen, leads to the formation of non-fluorescent anthraquinone monoimine (AQNH) and subsequently anthraquinone (AQ).[1][2][3] Additionally, exposure to UV light can induce a [4+4] cycloaddition, resulting in the formation of a colorless dimer.[1][2][4]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of this compound:
-
¹H NMR Spectroscopy: This is a powerful tool to identify and quantify impurities like the dimer and oxidation products by monitoring their characteristic signals.[1][2][4]
-
Fluorescence Spectroscopy: The intrinsic green fluorescence of this compound can be used as an indicator of purity. A decrease in fluorescence intensity may suggest the presence of non-fluorescent oxidation products.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of aromatic compounds and can be used to separate 9-AA from its impurities.[5][6][7]
-
Thin-Layer Chromatography (TLC): TLC provides a quick qualitative assessment of the number of components in a sample.[1][8]
Q3: My this compound solution is losing its green fluorescence. What could be the cause?
A3: The loss of green fluorescence is typically due to the auto-oxidation of this compound to the non-fluorescent anthraquinone monoimine (AQNH).[1][2][3] This process is accelerated by the presence of oxygen.[1][2][3] Storing solutions in air-free containers, under an inert atmosphere like nitrogen, can help preserve the fluorescence.[2][3]
Q4: How can I prevent the degradation of this compound during storage and experiments?
A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere. When preparing solutions, it is advisable to use degassed solvents and handle the solutions under nitrogen or argon. The presence of an acid, such as lauric acid, can also help to stabilize this compound and maintain its fluorescence.[1][2][3] It is also crucial to protect samples from UV light to prevent dimerization.[1][4]
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by ¹H NMR
| Observation | Possible Cause | Recommended Solution |
| Signals corresponding to anthraquinone monoimine (AQNH) are present. | The sample has been exposed to oxygen, leading to auto-oxidation.[1][2][3] | Purify the sample using column chromatography. For future prevention, handle and store this compound under an inert atmosphere and in the dark.[2][3] |
| Signals corresponding to the 9-AA dimer are observed. | The sample has been exposed to UV light.[1][4] | The dimer can be removed by recrystallization or column chromatography. Protect the sample from light during all handling and storage steps.[4] |
Issue 2: Poor Separation During Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of 9-AA from its impurities. | Incorrect mobile phase polarity. | Optimize the mobile phase using Thin-Layer Chromatography (TLC) to achieve a target Rf value between 0.2 and 0.4 for 9-AA. A non-polar solvent system, such as petroleum ether and dichloromethane, is a good starting point. |
| The compound is degrading on the silica gel column. | The acidic nature of silica gel may be causing the degradation of the electron-rich this compound. | Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine. Alternatively, consider using a neutral stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purity Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or MeOH-d₄) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: Integrate the signals corresponding to this compound and any visible impurities. The relative integrals can be used to estimate the purity of the sample. Key signals to monitor are those for AQNH and the dimer if present.[1][4]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of petroleum ether and dichloromethane). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.[8]
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of dichloromethane or ethyl acetate) to elute the this compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: Workflow for purity analysis and purification of this compound.
Caption: Degradation pathways of this compound.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Maintaining of the Green Fluorescence Emission of 9âAminoanthracene for Bioimaging Applications - ACS Omega - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fluorescent Probes: 9-Aminoanthracene vs. Fluorescein for Bioimaging
In the realm of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and understanding complex biological processes. Among the myriad of available fluorophores, 9-aminoanthracene (9-AA) and fluorescein have emerged as prominent options for bioimaging applications. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal probe for their specific needs.
Photophysical and Chemical Properties: A Head-to-Head Comparison
The selection of a fluorescent probe is fundamentally guided by its photophysical characteristics. This compound, a derivative of anthracene, and fluorescein, a xanthene dye, exhibit distinct spectral properties and chemical behaviors that influence their suitability for different bioimaging experiments.[1][2]
| Property | This compound | Fluorescein |
| Absorption Maximum (λabs) | ~420 nm (in MeOH)[2] | ~494 nm (in water)[3] |
| Emission Maximum (λem) | ~510 nm (in MeOH)[1] | ~512 nm (in water)[3] |
| Quantum Yield (Φ) | 0.19 (in MeOH)[1] | 0.925 (in 0.1 N NaOH)[4] |
| Fluorescence Lifetime (τ) | Not explicitly found in searches | ~4 ns (deprotonated form)[3] |
| Molar Mass | 193.24 g/mol | 332.31 g/mol [3] |
| Solubility | Soluble in organic solvents like ethanol and acetone, limited in water.[5] | Slightly soluble in water and alcohol.[3] |
| pH Sensitivity | Fluorescence is maintained in the presence of acid.[1][2] | pH-dependent absorption and emission over the range of 5 to 9.[3] |
Performance in Bioimaging Applications
Both this compound and fluorescein have been successfully employed in bioimaging; however, their performance is dictated by factors such as cell permeability, cytotoxicity, and photostability.
This compound: This probe is known for its green fluorescence emission and has been utilized for staining organic molecules, proteins, and biological tissues.[1][2] A significant challenge with 9-AA is its propensity for auto-oxidation and dimerization, particularly under UV irradiation and in the presence of oxygen, which can lead to a loss of fluorescence.[1][2] However, its fluorescence can be stabilized and maintained under acidic and hypoxic conditions.[1][2]
Fluorescein: A workhorse in fluorescence microscopy, fluorescein is widely used for a variety of bioimaging applications.[6][7] Its cell permeability is a key consideration. While fluorescein itself is hydrophilic and does not readily cross cell membranes, its lipophilic derivative, fluorescein diacetate (FDA), is membrane-permeable.[8][9] Once inside the cell, cellular esterases cleave the acetate groups, trapping the fluorescent fluorescein molecule intracellularly.[8][9] While generally considered to have low toxicity, fluorescein can exhibit phototoxicity upon irradiation, releasing reactive oxygen species that can impact cell viability.[10][11]
Experimental Protocols
Staining of Biological Tissues with this compound
This protocol is adapted from methodologies describing the use of this compound for staining tissues on microscope slides.
Materials:
-
This compound (9-AA) solution (e.g., 10 mg/mL in methanol)
-
Acidic solution (e.g., lauric acid in methanol)
-
Microscope slides with prepared tissue sections
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Prepare the tissue sections on microscope slides according to standard histological procedures.
-
Apply a solution of lauric acid in methanol to the tissue section.
-
Subsequently, apply the this compound solution to the tissue section.
-
Allow the staining to proceed for approximately 10 minutes in an environment with reduced oxygen (hypoxic conditions) to minimize auto-oxidation.[1][2]
-
Gently place a coverslip over the stained tissue.
-
Visualize the green fluorescence using a fluorescence microscope with appropriate filter sets for 9-AA (Excitation ~420 nm, Emission ~510 nm).
Intracellular Staining using Fluorescein Diacetate (FDA)
This protocol outlines a general procedure for labeling living cells with fluorescein, leveraging the cell-permeable FDA.
Materials:
-
Fluorescein diacetate (FDA) stock solution (e.g., in acetone or DMSO)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Cell suspension or adherent cells on coverslips
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of FDA in PBS or cell culture medium from the stock solution. The final concentration will depend on the cell type and experimental setup.
-
For cell suspensions, add the FDA working solution to the cells and incubate. For adherent cells, replace the culture medium with the FDA working solution.
-
Incubate the cells for a sufficient period to allow for FDA uptake and intracellular hydrolysis to fluorescein. This is typically in the range of 15-30 minutes.
-
Wash the cells with PBS or fresh medium to remove extracellular FDA.
-
Analyze the cells using a fluorescence microscope (Excitation ~494 nm, Emission ~512 nm) or flow cytometry to quantify the intracellular fluorescence.[8][9]
Visualizing Experimental Workflows
To better illustrate the processes involved, the following diagrams depict the experimental workflows for utilizing this compound and fluorescein as fluorescent probes.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescein - Wikipedia [en.wikipedia.org]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 779-03-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluorescent Dyes in Bioimaging - CD BioSciences [bioimagingtech.com]
- 8. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 9-Aminoanthracene and Dansyl Chloride for Amino Acid Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics and analytical biochemistry, the sensitive detection and quantification of amino acids are paramount. Fluorescent labeling, a technique that imparts fluorescence to otherwise non-fluorescent molecules, is a cornerstone of modern amino acid analysis. This guide provides a comprehensive and objective comparison of two fluorescent labeling reagents: 9-Aminoanthracene and Dansyl chloride. This analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the optimal reagent for their specific analytical needs.
At a Glance: Key Performance Indicators
| Feature | This compound | Dansyl Chloride |
| Excitation Wavelength (λex) | ~420 nm[1] | ~324-340 nm[2][3] |
| Emission Wavelength (λem) | ~510 nm (in MeOH)[1] | ~522-559 nm[2][3] |
| Quantum Yield (Φf) | 0.19 (in MeOH)[1] | 0.07 (in water) to 0.66 (in dioxane) for Dansyl-glycine[4] |
| Reaction pH | Neutral to slightly acidic (proposed for stability) | Alkaline (pH 9.5-10.0)[2][5] |
| Reaction Temperature | Room Temperature (proposed) | 38°C - 75°C[2][5] |
| Reaction Time | To be optimized | 30 - 120 minutes[2][5][6] |
| Derivative Stability | Prone to auto-oxidation, stabilized by acidic conditions or removal of oxygen[1][7][8] | Derivatives can be unstable and prone to degradation[9] |
In-Depth Analysis
This compound: A Potentially Novel Labeling Agent
This compound (9-AA) is a fluorescent compound that emits a green fluorescence.[1] Its potential as a labeling agent for amino acids stems from the reactivity of its primary amino group. However, a significant challenge with this compound is its susceptibility to auto-oxidation, which leads to the formation of non-fluorescent anthraquinone monoimine.[1][7][8] This degradation can be mitigated by performing reactions under acidic conditions or in an oxygen-depleted environment.[1][7][8]
Advantages:
-
Longer excitation wavelength (~420 nm), which can reduce background fluorescence from biological samples.
-
Potentially simpler reaction conditions (room temperature, neutral pH) if stability issues are addressed.
Limitations:
-
Instability and susceptibility to photo-oxidation can lead to signal loss and inconsistent results.[1][7][8]
-
Limited published data on its specific use for quantitative amino acid analysis.
-
The reactivity of the amino group of this compound with the carboxyl group of amino acids would likely require activation of the carboxyl group, adding a step to the protocol.
Dansyl Chloride: The Established Standard
Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a widely used reagent for labeling primary and secondary amino groups in amino acids, peptides, and proteins.[10] The reaction, known as dansylation, occurs under alkaline conditions and results in stable, highly fluorescent sulfonamide adducts.[6][10]
Advantages:
-
Well-established and extensively documented methodology.[2][6]
-
High sensitivity, allowing for detection in the picomole range.
-
The fluorescence of dansyl derivatives is sensitive to the local environment, which can be utilized in studies of protein structure.[10]
Limitations:
-
The derivatization reaction can be slow and requires elevated temperatures.[2][9]
-
Dansyl chloride itself is unstable in some organic solvents like DMSO and is susceptible to hydrolysis in aqueous solutions.[10][11]
-
The stability of the resulting dansylated amino acids can be a concern.[9]
Experimental Protocols
Labeling Amino Acids with this compound (Proposed Protocol)
Due to the limited specific literature for this application, the following is a proposed protocol based on the known chemistry of this compound and general bioconjugation techniques. Optimization and validation are highly recommended.
Materials:
-
This compound
-
Amino acid standard or sample
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dichloromethane or Acetonitrile)
-
Reaction buffer (e.g., Phosphate buffer, pH 6.0-7.0)
-
Deoxygenated water and solvents (prepared by bubbling with nitrogen)
Procedure:
-
Activation of Amino Acid: In a light-protected vial, dissolve the amino acid in the reaction buffer. Add a 1.5-fold molar excess of both DCC and NHS. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-ester of the amino acid.
-
Labeling Reaction: In a separate vial, dissolve this compound in a minimal amount of the organic solvent. Add this solution to the activated amino acid solution. The molar ratio of this compound to the amino acid should be optimized, starting with a 2 to 5-fold excess of the labeling reagent.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2-4 hours. The reaction should be carried out under a nitrogen atmosphere to minimize oxidation of the this compound.
-
Quenching: The reaction can be quenched by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS-ester.
-
Analysis: The labeled amino acids can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (λex ≈ 420 nm, λem ≈ 510 nm).
Labeling Amino Acids with Dansyl Chloride
This protocol is based on well-established methods for dansylation of amino acids.[2][6]
Materials:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)[6]
-
Amino acid standard or sample
-
Reaction buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8)[6]
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide in water)[6]
-
Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in the reaction buffer.
-
Labeling Reaction: Add the Dansyl chloride solution to the amino acid sample. A significant molar excess of Dansyl chloride is typically used.
-
Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 25°C for 60 minutes, or 75°C for 45 minutes).[5][6]
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: The dansylated amino acids can be analyzed by RP-HPLC with fluorescence detection (λex ≈ 340 nm, λem ≈ 535 nm).
Visualizing the Chemistry and Workflow
Caption: Reaction of Dansyl Chloride with an amino acid.
Caption: Proposed reaction of this compound with an amino acid.
Caption: General workflow for amino acid labeling and analysis.
Conclusion
The choice between this compound and Dansyl chloride for amino acid labeling depends critically on the specific requirements of the experiment. Dansyl chloride remains the established and reliable choice for routine, high-sensitivity amino acid analysis, backed by a wealth of literature and standardized protocols. Its primary drawbacks are the relatively harsh labeling conditions and the potential instability of its derivatives.
This compound presents an intriguing alternative, particularly for applications where its longer wavelength fluorescence properties are advantageous. However, its practical utility is currently hampered by its inherent instability and the lack of optimized and validated labeling protocols. For researchers willing to invest in method development to overcome the challenges of auto-oxidation, this compound could potentially become a valuable tool in the analytical arsenal. For most current applications, Dansyl chloride offers a more straightforward and validated path to reliable amino acid quantification.
References
- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Dansyl glycine [omlc.org]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids by High-Performance Liquid Chromatography (HPLC) is a frequent analytical challenge. Due to their common lack of a strong chromophore, direct ultraviolet (UV) detection of these compounds often suffers from poor sensitivity. Pre-column derivatization addresses this limitation by introducing a chromophoric or fluorophoric tag to the analyte, significantly enhancing detection capabilities. This guide provides an objective comparison of HPLC method validation using 9-aminoanthracene derivatization and several common alternatives for the analysis of carboxylic acids, supported by experimental data.
Comparison of Derivatization Reagents for Carboxylic Acid Analysis
The choice of derivatization reagent is critical and depends on the analyte, the sample matrix, and the available detection methods. This section compares the performance of this compound derivatives with other widely used reagents.
Table 1: Quantitative Performance Data of Various Derivatization Reagents for HPLC Analysis of Carboxylic Acids
| Derivatization Reagent | Analyte Example | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Detection Method |
| 9-(Hydroxymethyl)anthracene | Benzoic Acid | 0.998[1] | ~100 fmol[1] | Not Specified | Fluorescence |
| 9-Chloromethylanthracene | Various Carboxylic Acids | ≥ 0.99[2] | 0.18 - 2.53 pmol[2] | Not Specified | Fluorescence[2] |
| 4-Bromomethyl-7-methoxycoumarin | Fatty Acids | Not Specified | Picomole range | Not Specified | Fluorescence |
| 2,4'-Dibromoacetophenone | Fatty Acids | Not Specified | Not Specified | Not Specified | UV (260 nm) |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Valproic Acid | > 0.99 | 0.01 µg/mL[3] | 0.01 µg/mL[3] | Fluorescence[3] |
| Dansyl Chloride | Benzoic Acid | Not Specified | ~1 µg | Not Specified | Fluorescence |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
Method 1: Derivatization with 9-(Hydroxymethyl)anthracene
This method utilizes 9-(hydroxymethyl)anthracene (HMA) to form fluorescent esters with carboxylic acids. The carboxylic acid must first be activated.
Derivatization Procedure: [1]
Three activation methods are commonly used:
-
2-bromo-1-methylpyridinium iodide (BMP) method:
-
To the carboxylic acid sample in dichloromethane, add BMP, HMA, and triethylamine.
-
Vortex the mixture for 15 seconds and let it stand at room temperature for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen before HPLC analysis.
-
-
N,N'-Carbonyldiimidazole (CDI) method:
-
To the carboxylic acid sample in chloroform, add CDI and keep at 25°C for 5 minutes.
-
Add 4 M hydrochloric acid and heat at 60°C for 30 seconds.
-
Add HMA in chloroform, vortex for 15 seconds, and heat at 60°C for 20 minutes.
-
Evaporate the solvent to dryness.
-
-
N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (DAC) method:
-
To the carboxylic acid sample, add DAC in chloroform and triethylamine.
-
Keep the solution at 0°C for 30 minutes.
-
Add HMA in chloroform and let it stand at room temperature for 10 minutes.
-
Evaporate to dryness.
-
HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Typically a gradient of methanol and water.
-
Detection: Fluorescence detector.
Method 2: Derivatization with 9-Chloromethylanthracene
This reagent reacts with carboxylic acids to form fluorescent esters, often catalyzed by a phase-transfer catalyst.
Derivatization Procedure: [2]
-
Dissolve the carboxylic acid sample in acetonitrile.
-
Add 9-chloromethylanthracene and tetrabutylammonium bromide as a catalyst.
-
Heat the reaction mixture for approximately 50 minutes.
-
The resulting solution containing the fluorescent esters can be directly injected into the HPLC system.
HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile and water gradient.
-
Detection: Fluorescence detector with excitation at approximately 365 nm and emission at 410 nm.[2]
Method 3: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
This reagent is a popular fluorescent label for fatty acids.
Derivatization Procedure:
-
Dissolve the carboxylic acid sample in a solvent such as acetone.
-
Add a molar excess of 4-bromomethyl-7-methoxycoumarin.
-
Add a crown ether (e.g., 18-crown-6) as a catalyst and an anhydrous base like potassium carbonate.
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
After cooling, the mixture can be injected directly or after a simple work-up.
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/water gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., excitation ~325 nm, emission ~395 nm).
Method 4: Derivatization with 2,4'-Dibromoacetophenone
This reagent adds a UV-active tag to carboxylic acids, enhancing their detection by UV absorbance.
Derivatization Procedure:
-
Dissolve the fatty acid sample in acetonitrile.
-
Add 2,4'-dibromoacetophenone and a tertiary amine catalyst (e.g., triethylamine).
-
Heat the reaction at approximately 70°C for 30 minutes.
-
Cool the sample before injection.
HPLC Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: Methanol/water gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at approximately 260 nm.
Visualizing the Workflow
Understanding the experimental process is crucial for successful method implementation. The following diagrams illustrate the key steps in the derivatization and analysis workflow.
Caption: General workflow for pre-column derivatization of carboxylic acids for HPLC analysis.
Caption: General chemical reaction for the esterification of carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-fluorenylmethyl chloroformate as a fluorescence-labeling reagent for derivatization of carboxylic acid moiety of sodium valproate using liquid chromatography/tandem mass spectrometry for binding characterization: a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 9-Aminoanthracene-Based Assays Versus Mass Spectrometry
For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount to generating robust and reliable data. This guide provides a comparative overview of two distinct techniques for the quantification of enzyme activity and amine-containing analytes: fluorescence-based assays using 9-Aminoanthracene (9-AA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer high sensitivity, they operate on different principles and present distinct advantages and limitations.
This comparison guide outlines the performance characteristics, experimental protocols, and typical workflows for each technique to aid in the selection of the most appropriate method for your research needs.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance metrics for this compound-based fluorescence assays and LC-MS/MS for the quantification of enzyme activity or amine-containing analytes. It is important to note that these values are representative and can vary significantly based on the specific analyte, matrix, and instrumentation used.
| Performance Metric | This compound-Based Assay (Fluorescence) | Mass Spectrometry (LC-MS/MS) |
| Principle | Derivatization of the analyte with 9-AA to produce a fluorescent product. The fluorescence intensity is proportional to the analyte concentration. | Separation of the analyte by liquid chromatography followed by mass analysis based on its mass-to-charge ratio. |
| Specificity | Moderate to High (potential for interference from other fluorescent compounds or cross-reactivity of the derivatizing agent). | Very High (based on parent and fragment ion masses). |
| Sensitivity (LOD/LOQ) | Low to mid nanomolar (nM) range.[1] | Low picomolar (pM) to low nanomolar (nM) range.[2][3] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude. | 4-5 orders of magnitude or greater.[2] |
| Throughput | High (amenable to 96- or 384-well plate formats). | Moderate to High (dependent on chromatographic run time). |
| Matrix Effect | Susceptible to quenching or enhancement of fluorescence by matrix components. | Susceptible to ion suppression or enhancement by co-eluting matrix components. |
| Instrumentation Cost | Relatively low (requires a fluorescence plate reader or spectrofluorometer). | High (requires a liquid chromatography system and a tandem mass spectrometer).[4] |
| Multiplexing Capability | Limited (spectral overlap can be a challenge).[5] | High (multiple analytes can be quantified in a single run).[6] |
Experimental Workflows
A common application for both techniques is in the screening of enzyme inhibitors. The following diagram illustrates a general workflow for an enzyme inhibition assay, which can be adapted for either a this compound-based fluorescence readout or a mass spectrometry-based readout.
Experimental Protocols
Below are detailed, representative protocols for quantifying enzyme activity using a this compound-based fluorescence assay and an LC-MS/MS method.
This compound-Based Fluorescence Assay Protocol
This protocol describes a general procedure for a fluorogenic enzyme assay where an amine-containing product is generated and then derivatized with this compound.
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer and store at -80°C.
-
Substrate Stock Solution: Dissolve the substrate in an appropriate solvent to create a high-concentration stock solution.
-
Assay Buffer: Prepare a buffer that is optimal for the enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound Derivatization Reagent: Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stop Solution: Prepare a solution to quench the enzymatic reaction (e.g., 1 M HCl).
2. Enzyme Assay Procedure:
-
In a 96-well microplate, add 10 µL of the enzyme solution (diluted in assay buffer).
-
For inhibition assays, add 5 µL of inhibitor dilutions or vehicle control and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of the stop solution.
3. Derivatization and Measurement:
-
Add 50 µL of the this compound derivatization reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Excitation: 420 nm, Emission: 507 nm).[7][8]
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Generate a standard curve using known concentrations of the amine-containing product.
-
Determine the concentration of the product in the experimental wells by interpolating from the standard curve.
-
For inhibition assays, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a typical workflow for the quantification of an enzymatic product using LC-MS/MS.
1. Reagent Preparation:
-
Enzyme, Substrate, and Assay Buffer: Prepare as described in the fluorescence assay protocol.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable isotope-labeled analog of the analyte in a suitable solvent.
-
Quenching/Extraction Solution: Prepare a solution to stop the reaction and extract the analyte (e.g., acetonitrile with 0.1% formic acid and the internal standard).
2. Enzyme Assay Procedure:
-
The enzymatic reaction is carried out in microcentrifuge tubes or a 96-well plate as described in the fluorescence assay protocol.
-
Stop the reaction by adding 100 µL of the cold quenching/extraction solution containing the internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
3. Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
If necessary, evaporate the solvent and reconstitute the sample in the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to separate the analyte from other components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ion transitions for both the analyte and the internal standard.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
For inhibition assays, calculate the percent inhibition and determine the IC50 value.
Concluding Remarks
The choice between a this compound-based fluorescence assay and an LC-MS/MS method depends on the specific requirements of the study. Fluorescence assays are generally more cost-effective and have a higher throughput, making them well-suited for high-throughput screening (HTS) campaigns.[9] However, they may lack the specificity and be more prone to interference compared to mass spectrometry.[9]
On the other hand, LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high specificity, sensitivity, and wide dynamic range.[10] While the initial investment in instrumentation is higher and the throughput can be lower than fluorescence assays, the quality and reliability of the data are often superior.[4] Ultimately, a thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reproducible data.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of 9-Aminoanthracene and Other Common Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe with appropriate photostability is a critical determinant for the success of fluorescence-based imaging and quantitative studies. Poor photostability, characterized by rapid photobleaching, can lead to diminished signal intensity, reduced observation times, and the generation of phototoxic byproducts, ultimately compromising experimental data quality and reproducibility. This guide provides a comparative overview of the photostability of 9-Aminoanthracene (9AA) against a selection of widely used fluorescent dyes.
This compound is a blue-emitting fluorophore whose fluorescence is known to be sensitive to its local environment. While it has applications in chemical sensing and as a fluorescent probe, its photostability is a significant consideration for its use in demanding imaging applications. The primary mechanisms of its photodegradation are auto-oxidation to the non-fluorescent anthraquinone monoimine and photodimerization, particularly under UV irradiation.[1][2] The presence of an acid and hypoxic (low oxygen) conditions have been shown to help preserve its fluorescence.[1][2]
In comparison, modern fluorescent dyes, such as the Alexa Fluor series, have been specifically engineered for enhanced photostability, making them more suitable for long-term imaging experiments. This guide will present available quantitative data to facilitate an informed decision on fluorophore selection.
Quantitative Comparison of Photophysical Properties
The following table summarizes key photophysical properties of this compound and other common fluorescent dyes. The photobleaching quantum yield (Φb) is a measure of the probability that a dye molecule will be photochemically altered per absorbed photon; a lower value indicates higher photostability. The fluorescence quantum yield (Φf) represents the efficiency of converting absorbed light into emitted fluorescence.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) |
| This compound | ~400 | ~465 | 0.19 (in Methanol)[1] | Data not available |
| Fluorescein (FITC) | ~494 | ~518 | 0.92 (in 0.1 M NaOH) | ~3 x 10-5 |
| Rhodamine B | ~555 | ~580 | 0.31 (in Water) | ~5 x 10-6 |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 (in Water) | ~8 x 10-7 |
| Cy5 | ~649 | ~670 | 0.20 (in Water) | ~1 x 10-6 |
Experimental Protocols
A standardized method for assessing and comparing the photostability of fluorescent dyes is crucial for obtaining reliable and comparable data. The following protocol outlines a general procedure for measuring the photobleaching rate of a fluorescent dye.
Protocol for Measuring Photobleaching Rate
1. Sample Preparation:
- Prepare stock solutions of the fluorescent dyes to be tested in a suitable solvent (e.g., phosphate-buffered saline for biological applications or a high-purity organic solvent for chemical studies).
- From the stock solutions, prepare working solutions with an absorbance of 0.1 to 0.2 at the excitation maximum in the chosen solvent. This ensures that the measurements are within the linear range of the spectrophotometer and minimizes inner filter effects.
2. Instrumentation Setup:
- Use a spectrofluorometer equipped with a stable light source (e.g., a Xenon arc lamp or a laser) and a sensitive detector.
- Set the excitation wavelength to the absorption maximum of the dye and the emission wavelength to its fluorescence maximum.
- Use a fixed slit width for both excitation and emission to ensure consistent light throughput.
3. Photobleaching Experiment:
- Place the cuvette containing the dye solution in the sample holder of the spectrofluorometer.
- Continuously illuminate the sample with the excitation light at a constant intensity.
- Record the fluorescence intensity at regular time intervals until the signal has decayed to a significant extent (e.g., 50% of the initial intensity).
4. Data Analysis:
- Plot the normalized fluorescence intensity (I/I0) as a function of time.
- Fit the decay curve to a suitable model, often a single or double exponential decay function, to determine the photobleaching rate constant (k).
- The photobleaching half-life (t1/2) can be calculated from the rate constant (t1/2 = ln(2)/k).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the photostability of different fluorescent dyes.
Caption: Workflow for the comparative analysis of fluorescent dye photostability.
Photodegradation Pathways
The photostability of a fluorescent dye is intrinsically linked to its molecular structure and the photochemical reactions it can undergo in the excited state. The diagram below illustrates the simplified photodegradation pathways for this compound.
Caption: Simplified photodegradation pathways of this compound.
References
A Head-to-Head Comparison: 9-Aminoanthracene vs. NBD Chloride for Amine Detection
For researchers, scientists, and drug development professionals, the sensitive and reliable detection of amines is a critical task in numerous analytical workflows. The choice of a fluorescent labeling agent is paramount for achieving optimal results. This guide provides an objective comparison of two potential candidates: 9-Aminoanthracene and 4-chloro-7-nitrobenzofurazan (NBD chloride), supported by available data and experimental insights.
While both molecules possess fluorescent properties, their suitability and mechanisms for amine detection differ significantly. This comparison demonstrates that NBD chloride's fluorogenic nature and established derivatization chemistry provide distinct advantages over the inherently fluorescent and less stable this compound for the quantitative analysis of primary and secondary amines.
Executive Summary
NBD chloride stands out as a superior reagent for amine detection due to its fluorogenic properties, reacting with non-fluorescent primary and secondary amines to yield highly fluorescent products with a significant signal-to-noise ratio. In contrast, this compound is itself fluorescent, which can lead to high background signals and complicates its use as a derivatizing agent. Furthermore, this compound is prone to auto-oxidation and dimerization, leading to instability and potential interference in analytical assays.
Comparative Analysis of Chemical Properties and Performance
The fundamental difference in their approach to amine detection dictates their respective advantages and disadvantages.
| Feature | This compound | NBD Chloride |
| Detection Principle | Intrinsic fluorescence | Fluorogenic derivatization |
| Reaction with Amines | Not a standard derivatizing agent; interaction is not well-characterized for quantitative analysis. | Reacts with primary and secondary amines via nucleophilic aromatic substitution to form fluorescent adducts.[1] |
| Fluorescence of Reagent | Highly fluorescent, leading to potential high background.[2][3] | Non-fluorescent, becomes highly fluorescent upon reaction with amines. |
| Selectivity | Not established for selective amine derivatization. | Reacts with both primary and secondary amines.[4][5] |
| Stability | Prone to auto-oxidation and dimerization, especially when exposed to light and oxygen.[2][3][6][7] | More stable under typical storage and reaction conditions. |
| Quantum Yield | Intrinsic quantum yield in MeOH is ~0.19.[2][3] | Quantum yield of amine adducts is solvent-dependent and can be significant, though it decreases in aqueous solutions. |
Signaling Pathways and Experimental Workflows
The operational workflows for these two compounds in a hypothetical amine detection experiment would be fundamentally different.
Reaction Mechanism: The Fluorogenic Advantage of NBD Chloride
NBD chloride's utility stems from a well-defined nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the chlorine atom for displacement by the nucleophilic amine. This reaction is typically carried out in an alkaline medium to ensure the amine is deprotonated and thus more nucleophilic.
In contrast, a specific derivatization reaction for this compound with other amines for the purpose of quantitative detection is not well-documented in scientific literature, suggesting it is not a standard or advantageous method.
Quantitative Performance Data for NBD Chloride
The following table summarizes typical performance characteristics of NBD chloride for the detection of various amines using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
| Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Various Aliphatic Amines | 20–100 µg/L | Not specified | [4] |
| Thiamine | 0.020 µg/mL | 0.2 - 1.0 µg/mL | [8] |
Note: Data for this compound as a derivatizing agent is not available due to its unsuitability for this application.
Experimental Protocols
Amine Derivatization with NBD Chloride for HPLC Analysis
This protocol is a generalized procedure for the pre-column derivatization of primary and secondary amines with NBD chloride.
Materials:
-
NBD chloride solution (e.g., 1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Amine standard or sample solution
-
Hydrochloric acid (HCl), 0.1 M
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of the amine sample or standard solution with 200 µL of 0.1 M borate buffer (pH 9.0).
-
Derivatization: Add 100 µL of the NBD chloride solution to the mixture.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block, protected from light.
-
Reaction Termination: After incubation, cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction and stabilize the derivative.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water (specific gradient will depend on the analytes)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at ~470 nm and emission at ~530 nm.
Assessment of this compound as a Fluorescent Probe
Due to its inherent fluorescence and instability, this compound is not recommended for derivatizing amines for quantitative analysis. However, its own fluorescence properties can be characterized as follows:
Materials:
-
This compound
-
Methanol or other suitable solvent
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., 1 µg/mL in methanol). Protect the solution from light.
-
Fluorescence Measurement: Transfer the solution to a quartz cuvette and measure the fluorescence spectrum using a fluorometer. Typical excitation is around 400 nm, with emission maximum around 480-510 nm, depending on the solvent.[2][3]
Note on Instability: The fluorescence intensity of the this compound solution may decrease over time due to oxidation and dimerization, especially if exposed to air and light.[2][3][7]
Conclusion
For researchers requiring sensitive and reliable quantification of primary and secondary amines, NBD chloride is a demonstrably superior choice over this compound. Its fluorogenic nature ensures a low background and high signal-to-noise ratio, while its well-established reaction chemistry provides a robust and reproducible derivatization method. The inherent fluorescence and instability of this compound make it unsuitable as a derivatizing agent for this purpose, although it may have applications as a standalone fluorescent probe in specific contexts where its environmental sensitivity can be exploited. The data and protocols presented in this guide underscore the advantages of NBD chloride for amine detection in demanding research and development environments.
References
- 1. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 2. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Maintaining of the Green Fluorescence Emission of 9âAminoanthracene for Bioimaging Applications - ACS Omega - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Inter-laboratory comparison of 9-Aminoanthracene fluorescence quantum yield
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's fluorescence quantum yield (Φf) is a critical parameter in characterizing its photophysical properties. This guide provides a comparative overview of the fluorescence quantum yield of 9-Aminoanthracene (9AA), placed in context with other well-established fluorescence standards. Detailed experimental protocols are provided to support the reproducibility of these measurements.
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Its precise measurement is fundamental in fields ranging from the development of fluorescent probes and sensors to the optimization of materials for organic light-emitting diodes (OLEDs).
Comparative Data of Fluorescence Quantum Yields
The following table summarizes the reported fluorescence quantum yield of this compound and compares it with commonly used standards. The selection of an appropriate standard is crucial for the accuracy of relative quantum yield measurements, and it is recommended to choose a standard that absorbs and emits in a similar spectral region to the sample under investigation.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) |
| This compound | Methanol | 420 | 510 | 0.19[1][2] |
| Quinine Sulfate | 0.5 M H₂SO₄ | 310 | 450 | 0.546 |
| Anthracene | Cyclohexane | 350 | 380, 401, 424 | 0.36 |
| Anthracene | Ethanol | - | - | 0.27 |
Experimental Protocols
The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative method.[3][4]
1. Absolute Method of Fluorescence Quantum Yield Determination
The absolute method directly measures the number of photons emitted by a sample relative to the number of photons absorbed using an integrating sphere.[3][4] This technique minimizes errors associated with the choice of a standard and is considered a more direct measurement.
Methodology:
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere captures all emitted light from the sample.
-
Blank Measurement: A cuvette containing the pure solvent is placed in the integrating sphere, and the excitation light scattering is measured. This serves as the reference.
-
Sample Measurement: The sample solution is placed in the integrating sphere, and the fluorescence emission and the scattered excitation light are measured.
-
Calculation: The fluorescence quantum yield is calculated by comparing the integrated intensity of the sample's emission spectrum to the difference in intensity of the excitation light with and without the sample present.
Workflow for Absolute Quantum Yield Measurement:
2. Relative Method of Fluorescence Quantum Yield Determination
The relative method is a more common approach that involves comparing the fluorescence properties of the test sample to those of a well-characterized fluorescence standard with a known quantum yield.[5]
Methodology:
-
Standard Selection: Choose a standard with absorption and emission properties as close as possible to the test sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent, if possible. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample. The slope of these plots will be used to calculate the quantum yield of the sample.
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Logical Relationship for Relative Quantum Yield Calculation:
References
A Critical Evaluation of 9-Aminoanthracene as a Derivatization Agent for Complex Samples
For Researchers, Scientists, and Drug Development Professionals
The derivatization of analytes is a crucial step in chemical analysis, particularly for complex samples, to enhance detectability and improve chromatographic separation. The ideal derivatization agent should be highly reactive towards the target functional group, form a stable product, and introduce a tag that is readily detectable. This guide provides a critical evaluation of 9-Aminoanthracene as a potential derivatization agent and compares its properties with established alternatives. While the fluorescent properties of this compound are well-documented, its practical application as a derivatization agent for routine analysis in complex matrices is not well-established in the scientific literature. This guide will delve into the reasons for this, supported by available data and chemical principles.
Performance Comparison: this compound vs. Established Derivatization Agents
Direct quantitative performance data for this compound as a derivatization agent for chromatography is scarce. Therefore, this comparison is based on its known chemical and fluorescent properties, contrasted with those of commonly used derivatization reagents for carboxylic acids and amines.
| Feature | This compound | 9-Chloromethyl-anthracene (for Carboxylic Acids) | Dansyl Chloride (for Primary & Secondary Amines) | OPA (o-phthalaldehyde) (for Primary Amines) |
| Target Functional Group | Potentially primary amines (via reaction with an activating agent) | Carboxylic acids | Primary and secondary amines, phenols | Primary amines |
| Reaction Principle | Nucleophilic addition of the amino group | Nucleophilic substitution | Nucleophilic substitution | Formation of a fluorescent isoindole derivative |
| Reaction Conditions | Not well-established for derivatization | Requires catalyst (e.g., tetrabutylammonium bromide) and heating (e.g., 50°C for 50 min)[1] | Alkaline pH, room temperature | Alkaline pH, presence of a thiol (e.g., 2-mercaptoethanol), room temperature, rapid reaction |
| Derivative Stability | Prone to oxidation and photodimerization[2] | Generally stable | Stable | Derivatives can be unstable |
| Fluorescence Properties | Excitation: ~365-420 nm, Emission: ~410-510 nm[3][2][4] | Excitation: 365 nm, Emission: 410 nm[4] | Excitation: ~335 nm, Emission: ~520 nm | Excitation: ~340 nm, Emission: ~455 nm |
| Quantum Yield | ~0.19-0.20 in Methanol[3][2] | High (Anthracene derivatives are known for high quantum yields) | Variable, depends on the derivative and solvent | Reagent is non-fluorescent, derivatives are highly fluorescent |
| Detection Limits | Not reported for derivatized analytes | Picomole range (0.18 to 2.53 pmol)[1] | Picomole to femtomole range | Femtomole range |
| Key Limitations | Low reactivity of the aromatic amine, instability of the molecule | Requires heating and a catalyst | Long reaction times, removal of excess reagent can be problematic | Only reacts with primary amines, derivative instability |
Experimental Protocols
As there are no established protocols for the use of this compound as a derivatization agent for chromatography, a representative protocol for a structurally similar anthracene-based reagent, 9-chloromethyl-anthracene for the derivatization of carboxylic acids, is provided below for illustrative purposes.
Protocol for Derivatization of Carboxylic Acids with 9-Chloromethyl-anthracene [1]
Materials:
-
Carboxylic acid standard or sample extract
-
9-Chloromethyl-anthracene (9-CMA) solution in acetonitrile
-
Tetrabutylammonium bromide (TBAB) solution in acetonitrile (catalyst)
-
Acetonitrile (HPLC grade)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of the carboxylic acid standard or sample extract in acetonitrile.
-
Reagent Addition: In a reaction vial, mix the carboxylic acid solution, 9-CMA solution, and TBAB solution.
-
Reaction: Seal the vial and heat the mixture at 50°C for 50 minutes.
-
Cooling: Cool the reaction mixture to room temperature.
-
Analysis: The resulting solution containing the fluorescently labeled carboxylic acid ester is ready for injection into the HPLC system.
Visualizing the Workflow and Rationale
Derivatization Workflow
The following diagram illustrates a general experimental workflow for pre-column derivatization in HPLC, which would be applicable if this compound were a viable derivatization agent.
Caption: A generalized workflow for pre-column derivatization and HPLC analysis.
Critical Evaluation of this compound as a Derivatization Agent
This diagram outlines the key factors that render this compound a suboptimal choice for a derivatization agent compared to more effective alternatives.
Caption: Factors limiting the utility of this compound as a derivatization agent.
Critical Evaluation
While this compound possesses inherent fluorescence, several factors critically limit its utility as a derivatization agent for complex samples in a routine analytical setting.
Reactivity: The primary amino group in this compound is attached to an aromatic ring system. This delocalization of electrons reduces the nucleophilicity of the amine, making it less reactive towards common electrophilic sites in analytes or activating agents compared to aliphatic amines. Consequently, derivatization reactions are likely to be slow, incomplete, and require harsh conditions, which can lead to analyte degradation.
Stability: this compound is susceptible to oxidation in the presence of oxygen and can undergo photodimerization when exposed to UV light[2]. This instability is a significant drawback for a derivatization reagent and its derivatives, as it can lead to a loss of the fluorescent signal and the formation of interfering byproducts during sample preparation, storage, and analysis.
Fluorescence Properties: Although this compound is fluorescent, its quantum yield of approximately 19-20% in methanol is moderate[3][2]. More importantly, because the reagent itself is fluorescent, it can contribute to high background signals, potentially compromising the sensitivity of the assay, especially when analyzing trace amounts of analytes. Ideal fluorescent derivatization reagents are often non-fluorescent themselves and only become fluorescent upon reaction with the analyte.
Alternatives to this compound
For the reasons outlined above, other derivatization agents are more suitable for the analysis of complex samples.
-
For Carboxylic Acids: Anthracene-based reagents with more reactive functional groups, such as 9-chloromethyl-anthracene and 9-anthryldiazomethane (ADAM) , are better choices. These reagents react more readily with carboxylic acids to form stable, highly fluorescent esters.
-
For Amines: For the derivatization of primary and secondary amines, reagents like Dansyl Chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used. They are highly reactive and form stable, intensely fluorescent derivatives. For primary amines specifically, o-phthalaldehyde (OPA) is an excellent choice as it reacts rapidly and the reagent itself is not fluorescent, leading to low background signals.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stork: Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC [storkapp.me]
Safety Operating Guide
Proper Disposal of 9-Aminoanthracene: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 9-Aminoanthracene is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation.[1][2]
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent skin contact.
In the event of a spill, avoid dust formation.[1] Use spark-proof tools and explosion-proof equipment for cleanup, and ensure adequate ventilation.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains or the environment.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] The primary method of disposal is to entrust it to a licensed waste disposal company.[4]
1. Waste Collection and Segregation:
-
Collect waste this compound, including contaminated materials (e.g., gloves, wipes), in a designated, properly labeled, and closed container.[1][5]
-
Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[5]
-
For liquid solutions, use a leak-proof container. For solid waste, a securely sealed bag within a rigid container is recommended.[6]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must include the chemical name ("this compound") and a description of its hazards (e.g., "Irritant").[2][5]
-
Indicate the accumulation start date on the label.[6]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.[5][7][8]
-
Ensure the SAA is away from sources of ignition and incompatible materials.[1]
-
Adhere to the storage limits for SAAs, which is typically a maximum of 55 gallons of hazardous waste.[8]
4. Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (often up to one year, provided accumulation limits are not exceeded), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5][7][8]
-
Complete any required waste disposal forms, providing accurate information about the waste composition.[7]
Quantitative Data Summary
| Parameter | Guideline |
| Maximum SAA Volume | 55 gallons of hazardous waste |
| Maximum Storage Time in SAA | Up to 12 months (if volume limits are not exceeded) |
Note: These are general guidelines. Always consult your institution's specific waste management plan.
Disposal Workflow Visualization
The following diagram illustrates the key steps for the proper disposal of this compound waste from a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 9-Aminoanthracene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Aminoanthracene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes skin and eye irritation.[1][2] Inhalation of dust and direct contact should be avoided.[1] All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation.[1][2] Gloves must be inspected before use.[1] |
| Body Protection | Laboratory coat, long-sleeved, and flame-retardant. | Protects against accidental skin exposure and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter. | Required when engineering controls are insufficient, if dust is generated, or if exposure limits are exceeded.[1] |
Table 2: Chemical Resistance of Common Glove Materials
| Glove Material | Breakthrough Time | Recommendation |
| Nitrile Rubber | > 480 minutes | Excellent: Recommended for handling this compound. |
| Neoprene | > 480 minutes | Excellent: A suitable alternative to Nitrile rubber. |
| Natural Rubber (Latex) | Variable | Fair to Good: Check manufacturer's specifications. Not recommended for prolonged contact. |
| PVC (Polyvinyl Chloride) | < 15 minutes | Not Recommended: Offers poor protection against aromatic compounds. |
Note: Breakthrough times are general guidelines and can vary by manufacturer and glove thickness. Always consult the manufacturer's specific chemical resistance data.
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) for this compound established by major regulatory agencies such as OSHA (Occupational Safety and Health Administration), NIOSH (National Institute for Occupational Safety and Health), or ACGIH (American Conference of Governmental Industrial Hygienists).[4] In the absence of a published OEL, it is crucial to handle this compound with a high degree of caution and to keep exposure to the lowest achievable level.
Operational Plan for Handling this compound
This step-by-step plan ensures the safe handling of this compound from receipt to use in experimental procedures.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, properly labeled container.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep away from sources of ignition.[1]
3.2. Preparation and Handling
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
All weighing and transfers of solid this compound should be conducted in a chemical fume hood to minimize dust generation and inhalation.
-
Use non-sparking tools for handling the solid material.[1]
-
Avoid creating dust. If visible dust is generated, respiratory protection is mandatory.
3.3. Spill Management
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, sealed container designated for flammable liquid waste. Do not mix with other waste streams.
-
Contaminated Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste. After the initial rinse, wash the labware with soap and water.
4.2. Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).
4.3. Storage and Disposal
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Keep containers tightly sealed except when adding waste.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal company.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
